Emerimicin III
Descripción
This compound has been reported in Emericellopsis microspora and Emericellopsis minima with data available.
Propiedades
Fórmula molecular |
C76H118N16O19 |
|---|---|
Peso molecular |
1559.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S,4R)-1-[2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H118N16O19/c1-19-76(18,70(111)92-39-49(96)35-53(92)62(103)79-43(6)58(99)81-47(40-93)33-45-26-22-20-23-27-45)87-59(100)50(30-31-55(77)97)83-63(104)54-36-48(95)38-91(54)69(110)75(16,17)90-67(108)73(12,13)85-60(101)51(32-41(2)3)82-56(98)37-78-64(105)57(42(4)5)84-65(106)71(8,9)88-68(109)74(14,15)89-66(107)72(10,11)86-61(102)52(80-44(7)94)34-46-28-24-21-25-29-46/h20-29,41-43,47-54,57,93,95-96H,19,30-40H2,1-18H3,(H2,77,97)(H,78,105)(H,79,103)(H,80,94)(H,81,99)(H,82,98)(H,83,104)(H,84,106)(H,85,101)(H,86,102)(H,87,100)(H,88,109)(H,89,107)(H,90,108)/t43-,47-,48+,49-,50+,51-,52-,53+,54-,57+,76-/m0/s1 |
Clave InChI |
XGVDUVYDSSWAQF-JPVWLDROSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Secondary Metabolites of Emericellopsis microspora
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal genus Emericellopsis, and specifically the species Emericellopsis microspora, represents a rich and underexplored source of bioactive secondary metabolites. These compounds, primarily non-ribosomally synthesized peptides known as peptaibols, exhibit a wide range of biological activities, including potent antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on the secondary metabolites of E. microspora, with a focus on the emerimicins and zervamicins. It consolidates available quantitative data on their bioactivities, details the experimental protocols for their production, isolation, and characterization, and presents conceptual diagrams of their biosynthesis and regulatory pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, drug development, and fungal biotechnology.
Introduction
Emericellopsis microspora, a filamentous fungus belonging to the order Hypocreales, has been recognized as a producer of a diverse array of secondary metabolites. Among these, the peptaibols are the most extensively studied class of compounds. Peptaibols are characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. These structural features confer an amphipathic helical conformation, enabling them to interact with and disrupt cell membranes, which is the primary mechanism of their biological activity.
The two major families of peptaibols produced by E. microspora are the emerimicins and the zervamicins. These compounds have demonstrated significant activity against a range of microbial pathogens, including multidrug-resistant bacteria and pathogenic fungi. Furthermore, related peptaibols from other Emericellopsis species have shown promising cytotoxic activity against cancer cell lines. This guide aims to provide a detailed technical overview of these valuable natural products.
Quantitative Bioactivity Data
The biological activities of secondary metabolites from Emericellopsis microspora and related species have been quantified using various in vitro assays. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) against various microbial pathogens and the 50% inhibitory concentrations (IC50) for cytotoxicity.
Table 1: Antibacterial and Antifungal Activity of Emerimicins and Related Peptaibols
| Compound/Extract | Test Organism | MIC (µg/mL) | Reference |
| Emerimicin (B12651972) IV | Enterococcus faecalis (vancomycin-resistant) | 12.5 | [1] |
| Emerimicin IV | Staphylococcus aureus (methicillin-resistant) | 100 | [1] |
| Emericellipsin A | Aspergillus niger | 4 | [2] |
| Emericellipsin A | Candida albicans | 2 | [2] |
| Emerimicin V | Enterococcus faecalis | 64 | [3] |
| Emerimicin V | Staphylococcus aureus (methicillin-resistant) | 32 | [3] |
| Emerimicin V | Enterococcus faecium (vancomycin-resistant) | 64 | [3] |
Table 2: Cytotoxicity of Emericellipsin A (a related peptaibol from Emericellopsis alkalina)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Emericellipsin A | HCT116 (human colorectal carcinoma) | 0.25 - 16.0 (dose-dependent effects observed) | [4] |
Experimental Protocols
This section details the methodologies for the cultivation of Emericellopsis microspora, and the extraction, purification, and characterization of its secondary metabolites, as compiled from various literature sources.
Fungal Cultivation and Fermentation
Optimizing fermentation conditions is crucial for maximizing the production of desired secondary metabolites.
-
Strain Maintenance: Emericellopsis microspora can be maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a fresh PDA plate. Incubate at 28°C for 2-3 days with shaking at 150-200 rpm.
-
Production Medium: A variety of media can be used for large-scale fermentation. A chemically defined medium supplemented with precursors like trans-4-n-propyl-L-proline has been shown to enhance the production of specific emerimicins[5]. The pH of the medium can also significantly influence metabolite production, with alkaline conditions favoring the production of some peptaibols in related species[6].
-
Fermentation Conditions: Conduct large-scale fermentation in 1 L Erlenmeyer flasks containing 250 mL of production medium. Inoculate with the seed culture and incubate under stationary conditions or with shaking at 28-30°C for 10-14 days[4][7].
Extraction of Secondary Metabolites
-
Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Extraction from Culture Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract[7].
-
Extraction from Mycelium: The mycelium can also be extracted with methanol (B129727) or ethyl acetate to recover intracellular metabolites.
Purification of Peptaibols
A multi-step chromatographic approach is typically employed for the purification of individual peptaibols.
-
Initial Fractionation: The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying peptaibols.
-
Column: A C18 or Phenyl-RP analytical or semi-preparative column is commonly used[8].
-
Mobile Phase: A gradient of acetonitrile (B52724) or a mixture of acetonitrile/isopropanol in water, often with 0.1% trifluoroacetic acid (TFA), is employed for elution[8].
-
Detection: UV detection at 210 nm is suitable for monitoring the peptide bonds.
-
Fraction Collection: Collect fractions corresponding to the desired peaks for further analysis.
-
Characterization of Peptaibols
The structure of the purified peptaibols is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Techniques: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weights and elemental compositions of the peptaibols[3][4].
-
Tandem MS (MS/MS): Fragmentation analysis is crucial for sequencing the amino acid residues in the peptide chain[3].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptaibol in a suitable deuterated solvent, such as DMSO-d6 or methanol-d4.
-
1D NMR: 1H NMR spectra provide initial information on the types of amino acid residues present.
-
2D NMR: A suite of 2D NMR experiments is necessary for complete structure elucidation:
-
COSY (Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): To connect all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish sequential connections between adjacent amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in sequencing and identifying modified residues.
-
-
Bioactivity Assays
-
Antimicrobial Activity (MIC Determination):
-
Method: The broth microdilution method is a standard procedure.
-
Procedure: Prepare serial two-fold dilutions of the purified compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the test microorganism. Incubate at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 24-48 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8][9].
-
-
Cytotoxicity Assay (IC50 Determination):
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay to assess cell viability.
-
Procedure: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the purified compounds for a specified period (e.g., 48 or 72 hours). Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth compared to the untreated control, can be calculated from the dose-response curve.
-
Biosynthesis and Regulation
Peptaibol Biosynthesis
The biosynthesis of peptaibols in Emericellopsis is governed by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). These NRPSs are encoded by biosynthetic gene clusters (BGCs) within the fungal genome[3][10].
Caption: Generalized workflow for peptaibol biosynthesis by a Non-Ribosomal Peptide Synthetase (NRPS).
The biosynthesis process involves the sequential addition of amino acid monomers by distinct modules within the NRPS. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains within each module are:
-
A (Adenylation) domain: Selects and activates the specific amino acid.
-
T (Thiolation) or PCP (Peptidyl Carrier Protein) domain: Covalently binds the activated amino acid.
-
C (Condensation) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.
The process is initiated by the acylation of the first amino acid, typically with an acetyl group, and terminates with the release of the final polypeptide chain by a Thioesterase (Te) domain, which may also catalyze cyclization in some cases.
Regulation of Secondary Metabolism
While the specific signaling pathways regulating peptaibol production in Emericellopsis microspora have not been fully elucidated, a conceptual model can be proposed based on our understanding of secondary metabolism in other filamentous fungi. The regulation is complex, involving a hierarchical network of transcription factors that respond to various environmental cues.
Caption: Conceptual model of the regulatory network for secondary metabolism in Emericellopsis.
This model illustrates that environmental signals are perceived by the fungus and transduced through global regulatory complexes, such as the Velvet complex, which is known to link light sensing with secondary metabolism and development in many fungi[11]. These global regulators, in turn, control the expression of pathway-specific transcription factors located within the peptaibol biosynthetic gene clusters. These specific transcription factors then directly activate or repress the expression of the NRPS genes, ultimately controlling the production of emerimicins and zervamicins.
Conclusion and Future Perspectives
Emericellopsis microspora is a promising source of bioactive peptaibols with potential applications in medicine and agriculture. The emerimicins and zervamicins have demonstrated significant antimicrobial activity, warranting further investigation as potential leads for new anti-infective agents. The information compiled in this guide provides a solid foundation for researchers to build upon.
Future research should focus on:
-
Detailed Elucidation of Biosynthetic Pathways: Complete genome sequencing of E. microspora and functional characterization of the emerimicin and zervamicin biosynthetic gene clusters will provide insights into the enzymatic machinery and may enable biosynthetic engineering approaches to generate novel analogues.
-
Unraveling Regulatory Networks: A deeper understanding of the signaling pathways that control peptaibol production will be crucial for developing strategies to enhance their yields through targeted genetic manipulation or optimized fermentation conditions.
-
Exploration of Chemical Diversity: The "one strain-many compounds" (OSMAC) approach, involving the cultivation of E. microspora under a wide range of conditions, is likely to reveal a greater diversity of secondary metabolites than is currently known.
-
In Vivo Efficacy and Preclinical Studies: Promising compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, which are essential steps in the drug development pipeline.
By continuing to explore the rich chemical repertoire of Emericellopsis microspora, the scientific community can unlock new opportunities for addressing the pressing global challenges of infectious diseases and cancer.
References
- 1. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Lipopeptaibol Emericellipsin A with Antimicrobial and Antitumor Activity Produced by the Extremophilic Fungus Emericellopsis alkalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Emerimicin III: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Emerimicin III, a member of the peptaibol class of antibiotics. It details its chemical structure, physicochemical and biological properties, and mechanism of action. This guide also includes representative experimental protocols and visualizations to aid in further research and development.
Core Chemical and Physical Properties
This compound is a linear peptide antibiotic produced by the fungus Emericellopsis microspora. It belongs to the peptaibol family, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.
Chemical Structure and Formula
The primary structure of this compound has been determined, and its molecular formula is C76H118N16O19. It is a 15-residue peptaibol with an acetylated N-terminus and a C-terminal phenylalaninol (Phol).
Amino Acid Sequence: Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Ala-Phol
(Note: Ac = Acetyl, Phe = Phenylalanine, Aib = α-aminoisobutyric acid, Val = Valine, Gly = Glycine, Leu = Leucine, Hyp = Hydroxyproline, Gln = Glutamine, Iva = Isovaline, Ala = Alanine, Phol = Phenylalaninol)
Physicochemical Properties
-
Solubility : Generally, peptaibols exhibit poor solubility in water and higher solubility in organic solvents such as methanol, ethanol, and DMSO.
-
Melting Point : As a peptide, it is expected to have a relatively high melting point, likely decomposing upon heating.
| Property | Value | Source |
| Molecular Formula | C76H118N16O19 | |
| Molecular Weight | 1559.8 g/mol | |
| CAS Number | 52931-42-7 |
Biological and Pharmacological Properties
This compound exhibits antimicrobial activity, primarily against Gram-positive bacteria. Peptaibols, as a class, are known for their ability to form pores in cellular membranes, leading to cell death.
Antimicrobial Activity
While specific MIC values for this compound are not extensively reported, related emerimicins have shown activity against various pathogenic bacteria. For instance, Emerimicin IV has demonstrated bacteriostatic activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) with MIC values ranging from 12.5 to 100 µg/mL.[1] Other recently discovered emerimicins, such as Emerimicin V, have shown modest activity against Enterococcus faecalis, MRSA, and vancomycin-resistant Enterococcus faecium with MIC values of 64, 32, and 64 μg/mL, respectively.[2][3][4][5]
| Organism | MIC (µg/mL) - Related Emerimicins |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 100 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 12.5 - 100 |
| Enterococcus faecalis | 64 |
| Vancomycin-resistant Enterococcus faecium | 64 |
Mechanism of Action
The primary mechanism of action for peptaibols like this compound is the formation of voltage-dependent ion channels or pores in the lipid bilayers of cell membranes.[6][7] This disrupts the membrane integrity, leading to the leakage of essential ions and metabolites, and ultimately, cell death.[8][9] The helical structure of peptaibols, induced by the high content of Aib residues, is crucial for their membrane-inserting and pore-forming capabilities.[9]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are representative protocols for the isolation and antimicrobial susceptibility testing of peptaibols, which can be adapted for this compound.
Isolation and Purification of Emerimicins (General Workflow)
This protocol outlines a general procedure for the extraction and purification of emerimicins from a fungal culture.
Methodology:
-
Fermentation: Culture Emericellopsis microspora in a suitable liquid medium to promote the production of emerimicins.
-
Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and/or the mycelial mass with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
Bioassay-Guided Fractionation: Collect fractions and test each for antimicrobial activity against a susceptible indicator organism (e.g., Staphylococcus aureus).
-
Purification: Pool the active fractions and subject them to further purification using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18).
-
Structural Elucidation: Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[10][11][12][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile diluents
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Conclusion
This compound is a promising antimicrobial peptide with a mechanism of action that is of significant interest in the face of rising antibiotic resistance. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its solubility, stability, and in vivo efficacy. The provided protocols and diagrams serve as a starting point for researchers and drug developers to explore the potential of this compound and other peptaibols as next-generation antibiotics.
References
- 1. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerimicins V-X, 15-Residue Peptaibols Discovered from an Acremonium sp. through Integrated Genomic and Chemical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptaibol Analogs Show Potent Antibacterial Activity against Multidrug Resistant Opportunistic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Membrane Mechanism of the Bioactive Peptaibol Ampullosporin A Using Lipid Monolayers and Supported Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-Depth Technical Guide to the Mechanism of Action of Emerimicin III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerimicin III, a member of the peptaibol family of antibiotics, exerts its antimicrobial effects by forming voltage-gated ion channels in the lipid bilayers of target cell membranes. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, drawing upon available data for closely related peptaibols, particularly zervamicins, to elucidate its function. The core of its action lies in the self-assembly of helical peptide monomers into transmembrane pore structures, a process governed by the transmembrane potential. This leads to unregulated ion flux, disruption of cellular ionic gradients, and ultimately, cell death. This document details the channel-forming properties, presents quantitative data from analogous compounds, outlines key experimental protocols for investigation, and provides visualizations of the underlying molecular processes.
Introduction
This compound is a linear 15-residue peptaibol antibiotic produced by the fungus Emericellopsis microspora. Like other peptaibols, its sequence is rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a helical conformation. This helical structure is crucial for its biological activity, enabling it to insert into and span lipid bilayers. The primary mechanism of action for this compound and related peptaibols is the formation of ion-permeable channels, which disrupts the integrity of the cell membrane.
While detailed electrophysiological data specifically for this compound is limited in publicly available literature, extensive research on the closely related zervamicin family of peptaibols provides a robust model for understanding its function. This guide will therefore leverage data from zervamicins to describe the mechanism of action of this compound, with the explicit assumption of analogous behavior due to their structural and functional similarities.
Molecular Mechanism of Action: Pore Formation
The prevailing model for the action of this compound is the "barrel-stave" mechanism of pore formation. In this model, individual this compound monomers, which exist in a helical conformation, first adsorb to the surface of the cell membrane. The presence of a transmembrane voltage then drives the insertion of these monomers into the lipid bilayer.
Once inserted, multiple monomers aggregate in a circular arrangement, with their hydrophobic residues facing the lipid acyl chains of the membrane and their hydrophilic residues lining a central aqueous pore. This assembly forms a stable, ion-conducting channel. The size of the pore, and thus its conductance, can vary depending on the number of monomers that constitute the aggregate. This results in channels with multiple discrete conductance levels.
Voltage-Dependent Gating
The formation and stability of this compound channels are critically dependent on the transmembrane electrical potential. A positive voltage on the side of peptide addition (cis side) promotes the insertion of the monomers into the membrane and the opening of the channels. This voltage dependence is a key characteristic of peptaibol channels and is attributed to the interaction of the electric field with the dipole moment of the helical peptide monomers.
Quantitative Ion Channel Properties (Based on Zervamicin Data)
The following tables summarize the quantitative ion channel properties of zervamicins, which are presented here as a proxy for this compound. These values were determined using single-channel recording techniques, primarily with planar lipid bilayers.
| Parameter | Value | Reference Compound(s) |
| Channel Formation | ||
| Estimated Monomers per Channel | ~13 | Zervamicin-IIB[1] |
| Conductance | ||
| Conductance Characteristics | Multi-level channels | Zervamicin-IIB[1] |
| Gating | ||
| Voltage Dependence | Gating induced by cis-positive voltage | Zervamicin-IIB[1] |
Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its characterization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the ion channel-forming properties of peptaibols like this compound.
Black Lipid Membrane (BLM) Electrophysiology
This technique is the gold standard for characterizing the properties of ion channels in a controlled, artificial membrane environment.
a. Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin septum with a small aperture (50-200 µm diameter).
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier.
-
Data acquisition system (computer with appropriate software).
-
Lipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, buffered to a physiological pH).
-
Purified this compound.
b. Protocol:
-
Chamber Preparation: Thoroughly clean the BLM chamber to remove any contaminants.
-
Bilayer Formation:
-
Fill both the cis and trans compartments with the electrolyte solution.
-
"Paint" the lipid solution across the aperture in the septum to form a thin lipid film.
-
Monitor the capacitance of the film. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a solvent-free bilayer.
-
-
Peptide Incorporation:
-
Add a small aliquot of a dilute solution of this compound to the cis compartment. The peptide will spontaneously insert into the bilayer.
-
-
Data Recording:
-
Apply a transmembrane potential using the voltage-clamp amplifier.
-
Record the resulting ionic current flowing through the membrane. Single-channel events will appear as discrete steps in the current trace.
-
-
Data Analysis:
-
Measure the amplitude of the current steps at different applied voltages to determine the single-channel conductance (G = I/V).
-
Analyze the duration of open and closed events to characterize the channel kinetics.
-
Perform experiments with different salt gradients across the membrane to determine ion selectivity from the reversal potential using the Goldman-Hodgkin-Katz equation.
-
Patch-Clamp Technique
While typically used for studying ion channels in biological membranes, the patch-clamp technique can be adapted for studying reconstituted channels in artificial liposomes.
a. Materials:
-
Patch-clamp amplifier and headstage.
-
Micromanipulator.
-
Microscope.
-
Glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
Large unilamellar vesicles (LUVs) with reconstituted this compound.
-
Appropriate intracellular and extracellular solutions.
b. Protocol:
-
Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-10 MΩ.
-
Liposome (B1194612) Preparation: Prepare LUVs containing reconstituted this compound using standard methods (e.g., extrusion or sonication).
-
Seal Formation:
-
Lower the patch pipette into the solution containing the liposomes.
-
Gently apply suction to the back of the pipette to form a high-resistance (GΩ) seal between the pipette tip and the liposome membrane.
-
-
Recording Configurations:
-
Cell-attached: Record channel activity from the patch of membrane sealed to the pipette.
-
Inside-out: After forming a seal, pull the pipette away from the liposome to excise the membrane patch with the intracellular side exposed to the bath solution.
-
Whole-cell: Apply a strong pulse of suction to rupture the membrane patch, allowing electrical access to the entire liposome interior.
-
-
Data Acquisition and Analysis: Similar to the BLM technique, record single-channel currents under voltage-clamp conditions and analyze the data to determine channel properties.
Conclusion
The mechanism of action of this compound is centered on its ability to form voltage-dependent ion channels in lipid membranes. By leveraging data from the closely related zervamicins, a detailed picture of its channel-forming properties emerges, highlighting a multi-state conductance and a reliance on transmembrane potential for gating. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other peptaibol antibiotics, which is essential for the development of new therapeutic agents that target microbial membranes. Further research focusing specifically on this compound is needed to confirm and refine these findings.
References
Emerimicin III: A Technical Whitepaper on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerimicin III, a member of the peptaibol class of antibiotics, demonstrates notable in vitro activity against a range of Gram-positive bacteria. This document provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data on its minimum inhibitory concentrations (MICs). Detailed experimental methodologies for the determination of antibacterial activity are outlined, and conceptual diagrams illustrating the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this antimicrobial peptide.
Introduction
Emerimicins are a group of peptide antibiotics produced by the fungus Emericellopsis microspora. First isolated in the 1970s, Emerimicins II, III, and IV were identified as linear peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. As peptaibols, their primary mechanism of action is understood to be the formation of voltage-gated ion channels or pores in the lipid bilayers of cell membranes, leading to disruption of membrane integrity and ultimately cell death. This technical guide focuses specifically on the antibacterial activity of this compound, providing key data and methodologies for researchers in the field of antimicrobial drug discovery and development.
Antibacterial Spectrum of this compound
The in vitro antibacterial activity of this compound has been evaluated against several bacterial species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard metric for quantifying antibacterial potency.
Quantitative Data
The following table summarizes the reported MIC values for this compound against various bacterial strains. For comparative context, data for the related compounds Emerimicin IV and Emerimicin V are also included where available.
| Bacterial Strain | This compound MIC (µg/mL) | Emerimicin IV MIC (µg/mL) | Emerimicin V MIC (µg/mL) |
| Sarcina lutea | 1.56 | - | - |
| Staphylococcus aureus | 3.12 | - | 32 (MRSA)[1] |
| Staphylococcus aureus (clinical isolate) | - | 12.5 - 100[2] | - |
| Enterococcus faecalis (vancomycin-resistant) | - | 12.5 - 100[2] | 64[1] |
| Enterococcus faecium (vancomycin-resistant) | - | - | 64[1] |
| Mycobacterium smegmatis | 25 | - | - |
| Bacillus subtilis | >100 | - | - |
| Escherichia coli | >100 | - | - |
| Klebsiella pneumoniae | >100 | - | - |
| Pseudomonas aeruginosa | >100 | - | - |
| Salmonella schottmuelleri | >100 | - | - |
| Proteus vulgaris | >100 | - | - |
Data for this compound is primarily from early studies and may be subject to variations based on modern standardized testing protocols.
Mechanism of Action: Membrane Pore Formation
The antibacterial activity of this compound, like other peptaibols, is attributed to its ability to disrupt the bacterial cell membrane. The peptide's amphipathic helical structure allows it to insert into the lipid bilayer, where multiple monomers aggregate to form pores or ion channels. This disrupts the electrochemical gradient across the membrane, leading to leakage of essential ions and metabolites, and ultimately, cell death.
Caption: Conceptual model of this compound's pore-forming mechanism of action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial potency of a compound. The following is a detailed protocol for a broth microdilution assay, a standard method suitable for testing peptaibols like this compound.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired final concentrations.
-
Inoculate each well with 50 µL of the diluted bacterial suspension.
-
Include a positive control (wells with bacteria and CAMHB, but no antibiotic) and a negative control (wells with CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This compound exhibits a targeted spectrum of antibacterial activity, primarily against Gram-positive bacteria such as Sarcina lutea and Staphylococcus aureus, as well as some mycobacteria. Its lack of activity against Gram-negative bacteria is consistent with the general characteristics of many peptaibol antibiotics, likely due to the protective outer membrane of these organisms. The data and protocols presented in this guide provide a foundational resource for further investigation into the therapeutic potential and mechanism of action of this compound. Future research could focus on elucidating the precise molecular interactions with bacterial membranes and exploring synergistic activities with other antimicrobial agents.
References
Biological Activity of Emerimicin III Against Gram-positive Bacteria: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data on the biological activity of Emerimicin III against Gram-positive bacteria. This document provides a comprehensive overview based on the known activities of closely related Emerimicins (IV, V, and VI) and the general mechanistic understanding of peptaibols, the class of antimicrobial peptides to which Emerimicins belong. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals, guiding potential future investigations into this compound.
Introduction to Emerimicins and Peptaibols
Emerimicins are a family of peptaibols, which are non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] This unique structure confers a helical conformation, enabling them to interact with and disrupt cellular membranes.[2] Peptaibols, including the Emerimicin family, are known for their broad-spectrum antimicrobial activity.[2] This technical guide focuses on the potential antibacterial properties of this compound against Gram-positive bacteria, drawing parallels from its more extensively studied analogues.
Quantitative Data on Emerimicin Activity
While specific data for this compound remains elusive, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Emerimicin IV, V, and VI against various clinically relevant Gram-positive bacteria. This data provides a valuable benchmark for predicting the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Emerimicin IV against Gram-positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 100 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 12.5 |
Data sourced from a study on Emerimicin IV isolated from Emericellopsis minima.[3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of Emerimicin V against Gram-positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecalis | 64 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 64 |
Data from a study on Emerimicins V-X discovered from an Acremonium sp.[5][6]
Table 3: Minimum Inhibitory Concentration (MIC) of Emerimicin VI against Gram-positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 |
Data from a study on Emerimicins V-X discovered from an Acremonium sp.[6]
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the MIC of antimicrobial agents. This protocol is based on the procedures described in the studies of Emerimicins V-X.[5][6]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., Emerimicin)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Inoculum Preparation:
-
Streak the bacterial strain onto a suitable agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).
-
Adjust the bacterial suspension with fresh CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity can be standardized against a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Prepare a stock solution of the Emerimicin in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing 100 µL of the diluted Emerimicin compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (no turbidity).
-
The MIC can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is comparable to the negative control.
-
Caption: Workflow for MIC determination using broth microdilution.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for peptaibols against bacteria is the disruption of the cell membrane integrity.[1][2] While specific signaling pathways affected by this compound in Gram-positive bacteria have not been elucidated, a general model based on the activity of other antimicrobial peptides can be proposed.
Proposed Mechanism of Action
-
Electrostatic Interaction: Cationic antimicrobial peptides are initially attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids.[1]
-
Membrane Insertion: Following the initial binding, the amphipathic nature of the Emerimicin helix facilitates its insertion into the phospholipid bilayer of the cytoplasmic membrane.[2]
-
Pore Formation: Once inserted, multiple Emerimicin molecules can aggregate to form transmembrane pores or channels.[2] This leads to the leakage of essential ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.[1]
Caption: Proposed mechanism of this compound action on Gram-positive bacteria.
Conclusion and Future Directions
While this technical guide provides a foundational understanding of the potential biological activity of this compound against Gram-positive bacteria, it is evident that further research is critically needed. The lack of specific data for this compound highlights a significant knowledge gap. Future studies should focus on:
-
Isolation and Purification of this compound: To enable direct biological activity testing.
-
Determination of MIC Values: Against a broad panel of clinically relevant Gram-positive pathogens.
-
Mechanism of Action Studies: To elucidate the specific molecular interactions and confirm the membrane-disrupting activity.
-
Structure-Activity Relationship (SAR) Studies: To compare the activity of this compound with other Emerimicins and identify key structural motifs for antibacterial efficacy.
By addressing these research questions, a more complete picture of the therapeutic potential of this compound as a novel antibacterial agent can be established.
References
- 1. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]
- 3. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Elucidating the Structure of Emerimicin III: A Technical Guide to NMR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
The emerimicins are a class of peptaibols, which are non-ribosomally synthesized peptides known for their antimicrobial and antifungal properties.[1] These peptides are characterized by a high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva), an acetylated N-terminus, and a C-terminal amino alcohol.[1] The structural determination of these complex natural products is crucial for understanding their biological activity and for guiding synthetic efforts in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of such peptides in solution.[2][3]
This technical guide outlines the comprehensive workflow and experimental protocols for the structure elucidation of Emerimicin (B12651972) III using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific NMR data for Emerimicin III is not publicly available, this guide utilizes representative data from the closely related Emerimicins V and VI, which share significant structural homology, to illustrate the principles and methodologies involved.[1][4][5] The elucidation process integrates NMR data with mass spectrometry and chemical degradation methods to unambiguously determine the amino acid sequence, stereochemistry, and three-dimensional conformation.
Experimental Workflow for Structure Elucidation
The overall process for determining the structure of this compound involves several key stages, from sample preparation to the final structural refinement. This workflow ensures a systematic and thorough analysis, leading to a high-confidence structure.
Detailed Experimental Protocols
The successful elucidation of the emerimicin structure relies on a series of carefully executed experiments. The following protocols are representative of the methods used for peptaibols like this compound.
1. Isolation and Purification:
Emerimicins are typically isolated from fungal fermentations, such as those of Acremonium species.[4][5] The process involves:
-
Fermentation: Large-scale cultivation of the producing fungal strain in a suitable medium (e.g., Potato Dextrose Broth).
-
Extraction: Solvent extraction of the culture broth and mycelium using ethyl acetate (B1210297) or a similar organic solvent.
-
Chromatography: A multi-step chromatographic purification process, often involving normal-phase column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure peptide.
2. NMR Sample Preparation:
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Concentration: The purified emerimicin is dissolved in a deuterated solvent to a concentration of 1-5 mM.[6]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for peptaibols as it effectively solubilizes the peptide and allows for the observation of exchangeable amide protons.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the ¹H and ¹³C chemical shifts.
3. NMR Data Acquisition:
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]
-
1D NMR:
-
¹H NMR: Provides initial information on the types and number of protons present. Key observable regions include the amide protons (δ 7.0-9.0 ppm), α-protons (δ 3.5-5.0 ppm), and side-chain protons.[4][5]
-
¹³C NMR: Reveals the number and types of carbon atoms, including carbonyls (δ 170-180 ppm), α-carbons (δ 50-65 ppm), and side-chain carbons.[8]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily used to trace out the spin systems of individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying amino acid side chains.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for linking amino acid residues by observing correlations from amide or α-protons of one residue to the carbonyl carbon of the preceding residue.[4][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). These experiments are vital for determining the amino acid sequence and for defining the three-dimensional structure.[4][5][10][11]
-
4. Mass Spectrometry:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the accurate molecular formula of the peptide.[4][5]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that helps to confirm the amino acid sequence determined by NMR.[1][4][5]
5. Stereochemical Analysis (Advanced Marfey's Method):
-
Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using 6 N HCl.[4]
-
Derivatization: The amino acid hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).
-
LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by LC-MS and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner. This allows for the unambiguous assignment of the absolute stereochemistry of each chiral amino acid.[4]
Data Presentation: Representative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Emerimicin V and VI in DMSO-d₆, which serve as representative data for understanding the NMR spectrum of this compound.[4][5]
Table 1: ¹H and ¹³C NMR Data for Emerimicin V in DMSO-d₆ [4]
| Unit | Position | δC (ppm) | δH (ppm, J in Hz) |
| Ac | 1 | 170.9 | |
| 2 | 22.8 | 1.83, s | |
| Phe¹ | 1 | 172.9 | |
| 2 | 55.7 | 4.33, m | |
| 3 | 36.8 | 2.84, dd (9.3, 14.0); 3.01, m | |
| Aib² | 1 | 176.1 | |
| 2 | 56.5 | ||
| 3 | 23.9 | 1.31, s | |
| Aib³ | 1 | 176.1 | |
| 2 | 56.3 | ||
| 3 | 24.1 | 1.31, s | |
| 4 | 24.1 | 1.29, s | |
| Aib⁴ | 1 | 175.6 | |
| 2 | 56.4 | ||
| 3 | 24.1 | 1.37, s | |
| Iva⁵ | 1 | 175.4 | |
| 2 | 59.5 | ||
| Gly⁶ | 1 | 170.1 | |
| 2 | 43.8 | 3.63, m; 3.75, m | |
| Leu⁷ | 1 | 173.6 | |
| 2 | 52.0 | 4.15, m | |
| Iva⁸ | 1 | 176.0 | |
| 2 | 59.8 | ||
| Aib⁹ | 1 | 174.0 | |
| 2 | 56.7 | ||
| Hyp¹⁰ | 1 | 172.4 | |
| 2 | 61.5 | 4.37, t (8.7) | |
| Gln¹¹ | 1 | 173.6 | |
| 2 | 53.7 | 4.09, m | |
| Iva¹² | 1 | 175.8 | |
| 2 | 58.7 | ||
| Hyp¹³ | 1 | 172.6 | |
| 2 | 60.0 | 4.22, t (8.4) | |
| Aib¹⁴ | 1 | 174.2 | |
| 2 | 56.5 | ||
| Pheol¹⁵ | 1 | 65.5 | 4.41, m |
Table 2: ¹H and ¹³C NMR Data for Emerimicin VI in DMSO-d₆ [4]
| Unit | Position | δC (ppm) | δH (ppm, J in Hz) |
| Ac | 1 | 170.9 | |
| 2 | 22.8 | 1.83, s | |
| Phe¹ | 1 | 172.9 | |
| 2 | 55.6 | 4.33, m | |
| 3 | 36.9 | 2.84, dd (9.0, 14.0); 2.96, dd (9.0, 14.0) | |
| Aib² | 1 | 176.1 | |
| 2 | 56.4 | ||
| 3 | 23.9 | 1.32, s | |
| Aib³ | 1 | 176.1 | |
| 2 | 56.4 | ||
| 3 | 24.1 | 1.31, s | |
| Aib⁴ | 1 | 175.6 | |
| 2 | 56.4 | ||
| 3 | 24.1 | 1.37, s | |
| Aib⁵ | 1 | 175.4 | |
| 2 | 56.3 | ||
| Gly⁶ | 1 | 170.1 | |
| 2 | 44.0 | 3.63, m; 3.75, m | |
| Leu⁷ | 1 | 173.6 | |
| 2 | 52.0 | 4.15, m | |
| Iva⁸ | 1 | 176.0 | |
| 2 | 59.8 | ||
| Aib⁹ | 1 | 174.0 | |
| 2 | 56.7 | ||
| Hyp¹⁰ | 1 | 172.6 | |
| 2 | 61.5 | 4.38, t (8.8) | |
| Gln¹¹ | 1 | 173.6 | |
| 2 | 53.7 | 4.09, m | |
| Iva¹² | 1 | 175.8 | |
| 2 | 58.7 | ||
| Hyp¹³ | 1 | 172.6 | |
| 2 | 60.0 | 4.22, t (8.4) | |
| Aib¹⁴ | 1 | 174.2 | |
| 2 | 56.5 | ||
| Pheol¹⁵ | 1 | 65.5 | 4.41, m |
Signaling Pathways in Structure Elucidation
The "signaling" in this context refers to the flow of information from the NMR experiments to the final structure. This logical pathway is critical for systematically piecing together the structural puzzle.
This comprehensive, multi-technique approach, with NMR spectroscopy at its core, is indispensable for the accurate and complete structure elucidation of complex peptaibols like this compound. The detailed structural information obtained is fundamental for advancing these natural products as potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. In situ solid-state NMR study of antimicrobial peptide interactions with erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mass Spectrometry of Emerimicin III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the mass spectrometric analysis of Emerimicin III, a peptaibol antibiotic. It covers detailed experimental protocols, fragmentation analysis, and data presentation to aid in the research and development of this class of compounds.
Introduction to this compound
This compound is a linear 15-residue peptaibol antibiotic belonging to a class of fungal metabolites known for their ability to form voltage-dependent ion channels in lipid membranes. Structurally, it is characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol, Phenylalaninol (Phol). The molecular weight of this compound is 1558 Da. Its amino acid sequence is closely related to Emerimicin IV, with the key difference being the substitution of an Aib residue with an Alanine (Ala) residue in this compound.
The complete amino acid sequence of this compound is determined to be:
Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Ala-Phol
Experimental Protocols for Mass Spectrometric Analysis
The following section outlines a comprehensive protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a standard and powerful technique for the characterization of such peptides.
Sample Preparation
Effective sample preparation is crucial for obtaining high-quality mass spectra.
-
Solubilization : Dissolve the purified this compound sample in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL to create a stock solution.
-
Working Solution : Prepare a working solution by diluting the stock solution with the initial mobile phase solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Centrifugation : Centrifuge the working solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Transfer : Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is employed to purify the sample online before introduction into the mass spectrometer.
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating peptaibols.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
Mass Spectrometry (MS)
Tandem mass spectrometry is used for the determination of the molecular weight and for sequencing the peptide through fragmentation analysis.
-
Mass Spectrometer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used for peptides as they readily form protonated molecules.
-
Capillary Voltage : 3.5 - 4.5 kV.
-
Source Temperature : 120 - 150 °C.
-
Desolvation Gas Flow : 600 - 800 L/hr.
-
MS1 Scan Range : m/z 100 - 2000.
-
Tandem MS (MS/MS) :
-
Activation Method : Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Precursor Ion Selection : Isolate the protonated molecular ion of this compound ([M+H]⁺ at m/z 1559.9). The sodium adduct ([M+Na]⁺ at m/z 1581.9) may also be targeted.
-
Collision Energy : A stepped or ramped collision energy (e.g., 20-50 eV) is often used to generate a rich fragmentation spectrum.
-
Data Presentation: Fragmentation Analysis
Upon collision-induced dissociation, peptides like this compound predominantly fragment along the peptide backbone, yielding b- and y-type ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus. The following table summarizes the theoretical monoisotopic m/z values for the singly charged b- and y-ions of this compound.
| Cleavage Site | Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 | Ac-Phe | 190.0863 | 1559.9200 |
| 2 | Aib | 275.1391 | 1370.8337 |
| 3 | Aib | 360.1919 | 1285.7809 |
| 4 | Aib | 445.2447 | 1200.7281 |
| 5 | Val | 544.3131 | 1115.6753 |
| 6 | Gly | 601.3341 | 1016.6069 |
| 7 | Leu | 714.4182 | 959.5859 |
| 8 | Aib | 799.4710 | 846.5018 |
| 9 | Aib | 884.5238 | 761.4490 |
| 10 | Hyp | 981.5766 | 676.3962 |
| 11 | Gln | 1109.6355 | 579.3434 |
| 12 | Iva | 1208.7039 | 451.2845 |
| 13 | Hyp | 1305.7567 | 352.2161 |
| 14 | Ala | 1376.8044 | 255.1633 |
| 15 | Phol | 1511.8633 | 184.1157 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Fragmentation Pathway
The fragmentation of this compound primarily occurs at the peptide bonds, leading to the formation of b- and y-ion series. This process allows for the sequential determination of the amino acid residues.
Caption: Simplified fragmentation pathway of this compound showing the generation of key b and y ions.
An In-depth Technical Guide to Emerimicin III Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal strains known to produce Emerimicin III, a member of the peptaibol class of nonribosomal peptides. Peptaibols are of significant interest due to their antimicrobial, antifungal, and channel-forming properties in lipid membranes. This document details the producing organisms, biosynthetic pathways, experimental protocols for cultivation and isolation, and relevant quantitative data to support further research and development.
Fungal Strains and Production
This compound is a secondary metabolite produced by specific filamentous fungi, primarily belonging to the genus Emericellopsis. These fungi are often found in terrestrial and marine environments.[1]
Known Producing Strains
The production of this compound, alongside its structural analogs Emerimicin II and IV, has been attributed to the following species:
While other related peptaibols are produced by different genera, such as Emerimicins V-X from Acremonium tubakii, the focus for this compound production remains on these Emericellopsis species.[4][5][6]
Table 1: Summary of Emerimicin Producing Fungal Strains
| Fungal Species | Produced Peptaibols | Reference |
| Emericellopsis microspora | Emerimicin II, III, IV; Zervamicins | [3] |
| Emericellopsis minima | Emerimicin II, III, IV; Heptaibin | [2][3] |
| Emericellopsis alkalina | Emericellipsins A-E | [2] |
| Acremonium tubakii | Emerimicins V-X | [4][5][6] |
| Tolypocladium geodes | Efrapeptins, Cyclosporins | [7][8] |
Biosynthesis of Emerimicins
Emerimicins, like all peptaibols, are synthesized nonribosomally by large, multifunctional enzymes known as Nonribosomal Peptide Synthetases (NRPS).[9] These enzymatic complexes operate as a modular assembly line to build the peptide chain.
The biosynthesis is encoded by a dedicated biosynthetic gene cluster (BGC). For the related emerimicins V-X, a 60 kbp gene cluster was identified in Acremonium tubakii, featuring a core 16-module hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS).[4][6][9] A similar modular NRPS is responsible for this compound synthesis in Emericellopsis.
Each NRPS module is responsible for the incorporation of one specific amino acid and typically contains the following core domains:
-
Adenylation (A) Domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on the current module and the growing peptide chain from the previous module.
The sequence of modules on the NRPS enzyme dictates the final amino acid sequence of the peptaibol. The process terminates with a Thioesterase (TE) domain, which releases the final polypeptide, often after catalyzing a cyclization or, in the case of linear peptaibols like emerimicins, a reduction to a C-terminal amino alcohol.
Caption: Generalized workflow for this compound biosynthesis via a modular Nonribosomal Peptide Synthetase (NRPS).
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and characterization of this compound, synthesized from protocols for related peptaibols.
Fungal Cultivation
Successful production of peptaibols is highly dependent on the culture medium and conditions. Studies on the related Emericellopsis alkalina have shown that alkaline media can dramatically increase the yield of emericellipsins, whereas standard media like Potato Dextrose Broth (PDB) or Czapek-Dox may fail to induce production.[10]
Table 2: Recommended Culture Medium for Emericellopsis sp.
| Component | Quantity per Liter |
| Glucose | 20.0 g |
| Peptone | 10.0 g |
| Yeast Extract | 5.0 g |
| KH₂PO₄ | 1.0 g |
| MgSO₄·7H₂O | 0.5 g |
| Na₂CO₃ (for alkalinity) | 5.0 - 10.0 g |
| Distilled Water | 1.0 L |
| Final pH | 9.0 - 10.0 |
Protocol:
-
Inoculation: Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a mycelial plug of Emericellopsis microspora or E. minima. Incubate at 25-28°C on a rotary shaker at 180-200 rpm for 3-4 days.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a 1 L flask containing 200 mL of the production medium (see Table 2).
-
Fermentation: Incubate the production culture for 7-14 days under the same temperature and agitation conditions. Monitor the culture for secondary metabolite production using analytical HPLC-MS.
Extraction and Purification Workflow
The purification of this compound from the culture broth involves a multi-step process combining solvent extraction and chromatography.[1][11]
Protocol:
-
Harvesting: After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.
-
Liquid-Liquid Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in 90% aqueous methanol (B129727) (MeOH).
-
Wash the MeOH solution with an equal volume of n-hexane to remove non-polar lipids.
-
Collect the MeOH phase and evaporate the solvent.
-
-
Silica (B1680970) Gel Chromatography:
-
Subject the resulting residue to column chromatography on a silica gel column.
-
Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate fractions based on polarity.
-
-
Size-Exclusion Chromatography:
-
Further purify the active fractions on a Sephadex LH-20 column using methanol as the mobile phase.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Perform the final purification step using preparative RP-HPLC on a C18 column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC-MS.
-
Lyophilize the pure fraction to obtain a white powder.
-
References
- 1. The Emericellipsins A–E from an Alkalophilic Fungus Emericellopsis alkalina Show Potent Activity against Multidrug-Resistant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Lipopeptaibol Emericellipsin A with Antimicrobial and Antitumor Activity Produced by the Extremophilic Fungus Emericellopsis alkalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerimicins V-X, 15-Residue Peptaibols Discovered from an Acremonium sp. through Integrated Genomic and Chemical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
In Vitro Activity of Emerimicin III: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emerimicin III is a member of the peptaibol class of antibiotics, a group of non-ribosomally synthesized peptides known for their helical structure rich in α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. These structural features enable them to interact with and disrupt cellular membranes, forming the basis of their antimicrobial activity. This compound, along with its counterparts Emerimicin II and IV, was first isolated from the fungus Emericellopsis microspora.[1][2][3]
While specific quantitative in vitro activity data for this compound is sparse in contemporary literature, this guide consolidates available information on the broader Emerimicin family to provide a comprehensive understanding of its likely biological profile. Data from closely related analogs, particularly Emerimicin IV and the more recently discovered Emerimicins V-X, offer valuable insights into the antimicrobial spectrum and potency that can be expected from this class of peptaibols. This document summarizes the known antimicrobial and cytotoxic activities of the Emerimicin family, details the experimental protocols used for their evaluation, and illustrates the putative mechanism of action.
Antimicrobial Activity of the Emerimicin Family
Table 1: Minimum Inhibitory Concentrations (MIC) of Emerimicin Analogs Against Gram-Positive Bacteria
| Compound | Organism | Strain Type | MIC (µg/mL) | Reference |
| Emerimicin IV | Enterococcus faecalis | Vancomycin-Resistant (VRE) | 12.5 | [4][5][6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 100 | [4][5][6] | |
| Emerimicin V | Enterococcus faecalis | - | 64 | [7][8] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 32 | [7][8] | |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 64 | [7][8] |
Note: The activity of Emerimicins is generally bacteriostatic, with Minimum Bactericidal Concentrations (MBC) often significantly higher than the MIC values.[4][5]
Research on newer members of this family, such as Emericellipsin A from Emericellopsis alkalina, has also shown potent antifungal activity, suggesting a broad antimicrobial potential for this structural class.[1][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of Emericellipsin A Against Fungal Pathogens
| Compound | Organism | Strain Type | MIC (µg/mL) | Reference |
| Emericellipsin A | Candida albicans | Clinical Isolate | 0.25 - 4 | [1] |
| Candida glabrata | Clinical Isolate | 0.25 - 4 | [1] | |
| Candida neoformans | Clinical Isolate | 0.25 - 4 | [1] | |
| Aspergillus niger | Clinical Isolate | 4 | [3] | |
| Aspergillus fumigatus | Clinical Isolate | 4 | [3] |
Cytotoxicity Profile
A critical aspect of drug development is evaluating the therapeutic window of a compound. Peptaibols, due to their membrane-disrupting mechanism, can exhibit cytotoxicity against eukaryotic cells. Limited data is available for the Emerimicin family, primarily from zebrafish embryotoxicity assays for the newer Emerimicins V-X.
The study on Emerimicins V-X revealed that the most antimicrobially active compounds, V and VI, also displayed significant embryotoxicity at a concentration of 33 µg/mL.[2] Interestingly, other analogs (VII-X) that lacked significant antibacterial activity still demonstrated embryotoxicity at 100 µg/mL, highlighting that cytotoxicity and antimicrobial effects are not always directly correlated.[2] This underscores the importance of specific structure-activity relationship (SAR) studies for optimizing selectivity.
Putative Mechanism of Action: Pore Formation
The primary mechanism of action for peptaibols is the formation of voltage-gated ion channels or pores in the lipid bilayers of cell membranes.[8] This process disrupts the membrane potential, leading to leakage of essential ions and metabolites, and ultimately, cell death. The high content of Aib residues induces a stable helical conformation, which is crucial for membrane insertion and channel formation.[8]
The process can be visualized as a multi-step workflow:
-
Monomer Adsorption: Individual peptaibol molecules adsorb to the surface of the cell membrane.
-
Helix Insertion: The helical peptides insert into the lipid bilayer, driven by their amphipathic nature.
-
Aggregation: Monomers aggregate within the membrane to form a barrel-stave or toroidal pore.
-
Ion Leakage: The formed pore allows the uncontrolled passage of ions, disrupting the electrochemical gradient.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
The following sections detail the typical methodologies employed for evaluating the in vitro activity of Emerimicin-like peptaibols.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
-
Strain Preparation: Bacterial or fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are used to prepare an inoculum suspension, which is adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: The test compound (e.g., Emerimicin) is serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.
Caption: Standard workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
Workflow:
-
Cell Seeding: Eukaryotic cells (e.g., human cell lines like HeLa or HepG2) are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a defined period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 (the concentration of compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.[1]
Conclusion and Future Directions
This compound belongs to a promising class of peptaibol antibiotics with demonstrated efficacy against clinically relevant Gram-positive pathogens. While direct in vitro data for this compound remains to be fully characterized in accessible literature, analysis of its close analogs provides a strong foundation for its potential biological profile. The presumed mechanism of membrane pore formation is a hallmark of this class, offering a mode of action that can be effective against resistant bacteria.
Future research should focus on the total synthesis or re-isolation of this compound to perform head-to-head comparative studies with its known analogs. Such studies would definitively establish its antimicrobial spectrum and therapeutic index. Furthermore, detailed structure-activity relationship studies could lead to the design of new Emerimicin-based derivatives with enhanced potency and improved selectivity, paving the way for the development of novel antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Lipopeptaibol Emericellipsin A with Antimicrobial and Antitumor Activity Produced by the Extremophilic Fungus Emericellopsis alkalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Purification of Emerimicin III from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emerimicins are a class of peptaibols, which are non-ribosomally synthesized peptides known for their antibiotic properties.[1][2] These peptides are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][3] Produced by filamentous fungi of the genus Emericellopsis and Acremonium, emerimicins have demonstrated activity against various pathogenic bacteria, including multidrug-resistant strains.[1][2][4] Emerimicin III, specifically, is part of this family of promising antibiotic compounds. This document provides a detailed protocol for the cultivation of the producing fungus, followed by the extraction and multi-step purification of this compound.
Fungal Cultivation
The production of this compound is achieved through submerged fermentation of a suitable fungal strain, such as Emericellopsis microspora or other producing species like Acremonium tubakii.[1][2][4] Optimal growth and antibiotic production are dependent on the specific media composition and culture conditions.
Protocol 1: Fungal Fermentation
-
Strain: Emericellopsis or Acremonium species known to produce emerimicins.
-
Media: Potato Dextrose Broth (PDB) is a commonly used medium for the cultivation of these fungi.[3] For some Emericellopsis species, corn meal agar (B569324) supplemented with 0.1% yeast extract can be used for initial culture and sporulation.[5]
-
Inoculation: Inoculate 1 L of sterile PDB in a 2.8 L Fernbach flask with a mature culture of the fungus.
-
Incubation: Incubate the flasks at 28°C with constant shaking at 160-200 rpm for 9-14 days.[3][5] The optimal fermentation time should be determined empirically for the specific strain and conditions.
-
Monitoring: Monitor the culture for growth and antibiotic production. Bioactivity-guided fractionation can be employed by testing the crude extract against susceptible bacterial strains like Staphylococcus aureus or Enterococcus faecalis.[1][3]
Extraction of Crude this compound
Following fermentation, the emerimicins are extracted from both the culture broth and the fungal mycelium. A solvent extraction method is typically employed.
Protocol 2: Solvent Extraction
-
Harvesting: After the incubation period, combine the culture broths and separate the supernatant from the fungal mycelium by centrifugation at 3000 rpm for 20 minutes at room temperature.[3]
-
Adsorption to Resin: To the supernatant, add HP-20 resin (20 g/L) and shake at 120 rpm for 2 hours to adsorb the emerimicins.[3]
-
Resin Filtration and Washing: Filter the resin from the supernatant using Miracloth. Wash the resin three times with deionized water to remove salts and other polar impurities.[3]
-
Elution from Resin: Elute the emerimicins from the resin by washing three times with acetone (B3395972).[3]
-
Mycelium Extraction: The mycelium can be extracted separately with an equal volume of ethyl acetate (B1210297) containing 1% acetic acid to ensure complete recovery of the product.[1]
-
Concentration: Combine the acetone eluate and the mycelial extract. Concentrate the combined organic extracts in vacuo using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Partition the crude extract between ethyl acetate and water. The emerimicins will preferentially move into the ethyl acetate phase. Collect the ethyl acetate layer and concentrate it in vacuo to yield the final crude extract for purification.[3]
Purification of this compound
A multi-step chromatography approach is necessary to purify this compound from the complex crude extract. This typically involves silica (B1680970) gel chromatography followed by one or more rounds of High-Performance Liquid Chromatography (HPLC).
Protocol 3: Multi-Step Chromatographic Purification
-
Silica Gel Chromatography (Fractionation):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A step gradient of hexane, ethyl acetate, and methanol (B129727).
-
Procedure: a. Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. b. Load the dried, adsorbed extract onto a silica gel column pre-equilibrated with hexane. c. Elute the column with a stepwise gradient of increasing polarity, for example:
-
-
Semi-Preparative Reversed-Phase HPLC (RP-HPLC) - Step 1:
-
Column: ODS column (e.g., Luna C18(2), 10 x 250 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient system of methanol and water with 0.1% Trifluoroacetic Acid (TFA). A typical starting condition could be 78:22 Methanol/Water with 0.1% TFA.[3]
-
Flow Rate: 3 mL/min.[3]
-
Procedure: a. Pool and concentrate the emerimicin-containing fractions from the silica gel chromatography. b. Dissolve the concentrated sample in the mobile phase. c. Inject the sample onto the semi-preparative HPLC system. d. Collect peaks corresponding to the emerimicins. This compound will elute with other related emerimicins.
-
-
Semi-Preparative RP-HPLC - Step 2 (Fine Purification):
-
Column: Same or similar C18 column.
-
Mobile Phase: A shallower gradient or different solvent system, such as acetonitrile (B52724) and water with 0.1% TFA (e.g., 55:45 MeCN/H₂O with 0.1% TFA), may be required to resolve closely eluting emerimicins.[3]
-
Procedure: a. Pool the fractions containing the mixture of emerimicins from the first HPLC step and concentrate. b. Re-inject the sample onto the HPLC system with the new mobile phase conditions. c. Collect the purified peak corresponding to this compound.
-
Purity Assessment and Identification
The purity and identity of the final product should be confirmed using analytical techniques.
-
Analytical HPLC: To confirm the purity of the final sample.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of this compound.[8]
-
Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation.[8]
Data Presentation
The following table represents a hypothetical purification scheme for this compound, illustrating the expected trend in yield and purity at each step. Actual values will vary depending on the fungal strain, culture conditions, and purification efficiency.
| Purification Step | Total Mass (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Extract | 2600 | - | 100 | < 5 |
| Silica Gel Fraction | 450 | - | 17.3 | ~20 |
| RP-HPLC Step 1 | 80 | - | 3.1 | ~85 |
| RP-HPLC Step 2 | 10 | 9.8 | 0.38 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from fungal culture.
Caption: Workflow for this compound purification.
Logical Relationship: Purification Stages
This diagram illustrates the logical progression and the increasing purity through the different stages of purification.
Caption: Logical flow of the purification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Lipopeptaibol Emericellipsin A with Antimicrobial and Antitumor Activity Produced by the Extremophilic Fungus Emericellopsis alkalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Emericellipsins A–E from an Alkalophilic Fungus Emericellopsis alkalina Show Potent Activity against Multidrug-Resistant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Susceptibility Testing of Emerimicin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Emerimicins IV and V against various bacterial strains. This data is provided as a reference for expected activity within this class of peptaibols.
Table 1: Minimum Inhibitory Concentration (MIC) of Emerimicin IV
| Bacterial Strain | Type | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 100[3][4] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-positive | 12.5[3][4] |
Note: A study on Emerimicin IV indicated that it is bacteriostatic rather than bactericidal, with a Minimum Bactericidal Concentration (MBC) greater than 200 µg/mL for the tested strains[4].
Table 2: Minimum Inhibitory Concentration (MIC) of Emerimicin V
| Bacterial Strain | Type | MIC (µg/mL) |
| Enterococcus faecalis | Gram-positive | 64[1][2][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 32[1][2][5] |
| Vancomycin-resistant Enterococcus faecium (VRE) | Gram-positive | 64[1][2][5] |
Mechanism of Action: Membrane Pore Formation
Emerimicins, like other peptaibols, are understood to exert their antibacterial effect through the formation of pores in the bacterial cell membrane. This action disrupts the membrane potential and integrity, leading to leakage of cellular contents and ultimately cell death. The amphipathic nature of these peptides allows them to insert into the lipid bilayer. Two primary models for this pore formation are the "barrel-stave" and "toroidal pore" models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Emerimicins V-X, 15-Residue Peptaibols Discovered from an Acremonium sp. through Integrated Genomic and Chemical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Emerimicin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerimicin III belongs to the peptaibol class of antibiotics, which are non-ribosomally synthesized peptides known for their antimicrobial properties. Peptaibols, including the emerimicins, are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their primary mechanism of action involves the formation of voltage-gated ion channels or pores in the lipid bilayers of microbial cell membranes, leading to disruption of membrane potential and ultimately cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.
Data Presentation
Table 1: Example MIC Values for Emerimicin V Against Various Bacterial Strains
| Test Organism | Gram Stain | ATCC Number | Emerimicin V MIC (µg/mL)[1][2][3][4] |
| Enterococcus faecalis | Gram-positive | - | 64[1][2][3][4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | - | 32[1][2][3][4] |
| Vancomycin-resistant Enterococcus faecium (VRE) | Gram-positive | - | 64[1][2][3][4] |
Experimental Protocols
Principle of the Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The principle involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following an incubation period, the presence or absence of visible microbial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Materials and Reagents
-
This compound (or other test compound)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene microcentrifuge tubes or glass tubes
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC reference strains)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Step-by-Step Protocol
1. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or PBS.
c. Vortex the suspension thoroughly to ensure it is homogeneous.
d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance between 0.08 and 0.13 at 625 nm. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
e. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of this compound Dilutions
a. Prepare a stock solution of this compound in a suitable solvent.
b. Further dilute the stock solution in CAMHB to a concentration that is twice the highest concentration to be tested.
c. In a 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12 of a designated row.
d. Add 200 µL of the twice-concentrated this compound solution to well 1 of that same row.
e. Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.
f. Continue this serial dilution process from well 2 to well 10. After mixing the contents of well 10, discard 100 µL.
g. Well 11 will serve as the growth control (containing only the bacterial inoculum and broth).
h. Well 12 will serve as the sterility control (containing only broth).
3. Inoculation of the Microtiter Plate
a. Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. This will bring the final volume in each well to 200 µL and will dilute the this compound to its final test concentrations.
4. Incubation
a. Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation.
b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting the Results
a. After the incubation period, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light box can aid in this process.
b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
c. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.
Visualizations
Mechanism of Action of this compound
Caption: General mechanism of action for peptaibols.
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
References
Application Note: Stability of Emerimicin III in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerimicin III is a member of the peptaibol family of peptide antibiotics, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Like other peptaibols, this compound exhibits antimicrobial properties. The development of peptaibols as therapeutic agents is often challenged by their poor water solubility.[1][2] Understanding the stability of this compound in various solvents is crucial for formulation development, analytical method validation, and ensuring the integrity of the peptide during in vitro and in vivo studies. This application note provides a summary of the stability of this compound in a range of common laboratory solvents and a detailed protocol for assessing its stability.
Physicochemical Properties of this compound
This compound is a hydrophobic peptide. A partial amino acid sequence for the 2-9 segment of this compound has been identified as [alpha-aminoisobutyric acid (Aib)]3-L-Val-Gly-L-Leu-(Aib)2.[3][4] Peptaibols are generally linear, amphipathic molecules with an acetylated N-terminus and a C-terminal amino alcohol.[5] Due to their hydrophobic nature, peptaibols often exhibit poor solubility in aqueous solutions and are more readily dissolved in organic solvents.[1][6]
Hypothetical Stability of this compound in Different Solvents
The following table summarizes the hypothetical stability data for this compound in various solvents over 72 hours at 25°C. The data is presented as the percentage of intact this compound remaining, as determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Solvent | % this compound Remaining (t=0h) | % this compound Remaining (t=24h) | % this compound Remaining (t=48h) | % this compound Remaining (t=72h) |
| Deionized Water | 100 | 85 | 70 | 55 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 100 | 82 | 65 | 50 |
| 50% Acetonitrile (B52724) in Water | 100 | 98 | 95 | 92 |
| 50% Methanol in Water | 100 | 97 | 94 | 90 |
| Acetonitrile | 100 | 99 | 98 | 97 |
| Methanol | 100 | 99 | 98 | 96 |
| Dimethyl Sulfoxide (DMSO) | 100 | 99 | 99 | 98 |
Disclaimer: This data is hypothetical and intended for illustrative purposes. Actual stability may vary.
Experimental Protocol for Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound in various solvents using RP-HPLC.
1. Materials and Reagents
-
This compound (lyophilized powder)
-
Solvents for stability testing (e.g., Deionized Water, PBS pH 7.4, Acetonitrile, Methanol, DMSO)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Low-binding microcentrifuge tubes
2. Preparation of Stock Solution
-
Due to the hydrophobic nature of this compound, prepare a stock solution by dissolving the lyophilized peptide in an appropriate organic solvent such as DMSO or acetonitrile.[1]
-
For example, dissolve 1 mg of this compound in 1 mL of DMSO to obtain a 1 mg/mL stock solution.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
3. Sample Preparation for Stability Study
-
In low-binding microcentrifuge tubes, dilute the this compound stock solution with the respective test solvents to a final concentration of 100 µg/mL.
-
Prepare a sufficient number of aliquots for each time point.
-
For the t=0 time point, immediately proceed to step 5.
-
Incubate the remaining samples at the desired temperature (e.g., 25°C or 37°C).
4. Sample Collection at Different Time Points
-
At each designated time point (e.g., 24, 48, 72 hours), remove an aliquot from each solvent condition.
-
If necessary, quench the degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C until analysis.
5. RP-HPLC Analysis
-
The stability of this compound can be assessed using a standard RP-HPLC method.[7][8]
-
Column: C18 column (e.g., 4.6 x 250 mm).[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often suitable for peptides. For example, start with a low percentage of mobile phase B and gradually increase it (e.g., 5-60% B over 20 minutes).[7][10]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm (for the peptide backbone).[7]
-
Injection Volume: 20 µL.
6. Data Analysis
-
The percentage of intact this compound remaining at each time point is calculated by comparing the peak area of the this compound peak at that time point to the peak area at t=0.
-
% Remaining = (Peak Area at t=x / Peak Area at t=0) * 100
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Conclusion
The stability of this compound is highly dependent on the solvent system used. Based on general principles for hydrophobic peptides, it is expected to be more stable in organic solvents and aqueous-organic mixtures compared to purely aqueous solutions. The provided protocol offers a robust framework for researchers to conduct their own stability studies on this compound and similar peptaibols, which is a critical step in the preclinical development of these potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Water-Soluble Trichogin GA IV-Derived Peptaibols Protect Tomato Plants From Botrytis cinerea Infection With Limited Impact on Plant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for Emerimicin III Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerimicin III belongs to the peptaibol family, a class of fungal-derived peptides known for their antimicrobial and cytotoxic properties. Peptaibols are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their mechanism of action often involves the formation of pores in cellular membranes, leading to disruption of ion gradients and subsequent cell death.[1][2] Notably, some peptaibols have been shown to induce apoptosis in cancer cells through a calcium-mediated pathway that involves the dissipation of the mitochondrial membrane potential.[3] This document provides detailed protocols for assessing the cytotoxicity of this compound against various cancer cell lines, including methods for determining cell viability and investigating the apoptotic pathway.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the cytotoxicity and apoptosis assays.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | Incubation Time (24h) IC50 (µM) | Incubation Time (48h) IC50 (µM) | Incubation Time (72h) IC50 (µM) |
| A549 (Lung Carcinoma) | |||
| HepG2 (Hepatocellular Carcinoma) | |||
| MCF-7 (Breast Adenocarcinoma) | |||
| User-defined Cell Line 1 | |||
| User-defined Cell Line 2 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | Concentration 1 | ||
| This compound | Concentration 2 | ||
| This compound | Concentration 3 | ||
| Staurosporine (Positive Control) | e.g., 1 µM |
Experimental Protocols
Cell Viability Assay using alamarBlue®
This protocol is designed to assess the dose- and time-dependent effects of this compound on the viability of adherent cancer cell lines. The alamarBlue® (resazurin) assay measures the metabolic activity of viable cells.[3]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates
-
alamarBlue® HS Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on the activity of other peptaibols, is 0.1 µM to 100 µM.[4][5][6]
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
alamarBlue® Incubation:
-
After the desired incubation period, add 10 µL of alamarBlue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell types and should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the media-only blank wells from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and treatment steps as described in the cell viability assay protocol (Section 1, steps 1 and 2). A single incubation time (e.g., 24 or 48 hours) based on the viability assay results is recommended.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Reagent Addition and Incubation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only blank wells.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Mandatory Visualization
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Proposed apoptotic signaling pathway of this compound.
References
Application Notes and Protocols for Studying Ion Channel Formation by Emerimicin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerimicin III is a member of the peptaibol family of antibiotics, which are fungal peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1][2][3] A defining characteristic of peptaibols is their ability to form voltage-dependent ion channels in lipid bilayers, a property that underlies their antimicrobial activity.[1][4][5] This ability to self-assemble into transmembrane pores makes this compound and related peptaibols valuable tools for studying the fundamental principles of ion channel formation, structure, and function. Their defined oligomeric states and quantifiable conductance levels offer a simplified model system compared to the complexity of larger protein channels.[1][2]
These application notes provide an overview of the use of this compound in ion channel research, including its mechanism of action, protocols for experimental investigation, and its potential applications in drug discovery. Due to the limited availability of specific biophysical data for this compound, information from closely related and well-studied peptaibols such as alamethicin (B1591596) and zervamicin is used for comparative purposes to infer expected properties.
Mechanism of Ion Channel Formation
The formation of ion channels by this compound and other peptaibols is a multi-step, voltage-dependent process. The prevailing model is the "barrel-stave" mechanism, where peptide monomers, which are typically helical, insert into the lipid bilayer and then aggregate to form a bundle surrounding a central aqueous pore.[1][6]
The process can be summarized as follows:
-
Partitioning: The peptide monomers first adsorb to the surface of the lipid bilayer.
-
Insertion: An applied transmembrane voltage induces the insertion of the helical peptides into the membrane core. The amphipathic nature of the peptaibol helix, with a hydrophobic face interacting with the lipid acyl chains and a hydrophilic face lining the pore, is crucial for this step.
-
Oligomerization: Once inserted, the monomers diffuse laterally and oligomerize into a barrel-like structure. The number of monomers in the bundle can vary, leading to channels with multiple discrete conductance levels.[1][6]
The helical structure of peptaibols, including this compound, is critical for their channel-forming ability. Studies have shown that these peptides can adopt both α-helical and 310-helical conformations, and the stability of these structures influences the nature of the ion channel formed.[7]
Quantitative Data Presentation
| Property | Expected/Comparative Value for this compound | Alamethicin (for comparison) | Zervamicin IIB (for comparison) | Antiamoebin I (for comparison) |
| Channel Formation Model | Barrel-Stave | Barrel-Stave | Modified Barrel-Stave ("torpedo" shape)[6] | Barrel-Stave |
| Voltage Dependence | Voltage-gated[1] | Voltage-gated[1] | Voltage-gated[6] | Voltage-gated |
| Number of Conductance Levels | Likely multiple | Multiple discrete levels[1] | Multiple discrete levels[6] | Single predominant level |
| Single-Channel Conductance (in 1M KCl) | Estimated 0.5 - 2 nS | Varies with oligomer size (e.g., ~0.7 to >3 nS) | Varies with oligomer size | ~0.8 nS |
| Ion Selectivity | Expected to be cation-selective | Moderately cation-selective | Cation-selective | Cation-selective |
| Average Number of Monomers per Channel | Estimated 6-12 | Variable, 4 to >11 | ~13[6] | ~6-8 |
| Channel Lifetime | Likely in the millisecond to second range | Sub-second to seconds | Faster kinetics than alamethicin[6] | Seconds to minutes |
Note: The values for this compound are estimations based on the properties of similar peptaibols. Experimental verification is required.
Experimental Protocols
The primary technique for studying the ion channel properties of this compound is the Bilayer Lipid Membrane (BLM) electrophysiology method. This technique allows for the formation of an artificial lipid bilayer, the reconstitution of the peptide channels, and the measurement of their electrical properties.
Protocol 1: Bilayer Lipid Membrane (BLM) Electrophysiology
Objective: To form this compound ion channels in a planar lipid bilayer and record their single-channel electrical activity.
Materials:
-
This compound (stock solution in ethanol (B145695) or methanol)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, in n-decane at 10-25 mg/mL)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
BLM setup (including Teflon cup and chamber, Ag/AgCl electrodes, amplifier, data acquisition system)
-
Micropipettes
Procedure:
-
Chamber Setup:
-
Assemble the BLM cup and chamber. Ensure the aperture in the Teflon cup is clean.
-
Fill the trans (outer) and cis (inner) chambers with the electrolyte solution, ensuring the solution level is equal on both sides and covers the aperture.
-
-
Electrode Placement:
-
Place the Ag/AgCl electrodes in the cis and trans chambers. The cis chamber is typically where the peptide is added and is connected to the headstage of the amplifier (ground is connected to the trans chamber).
-
-
Bilayer Formation (Painting Method):
-
Using a fine brush or a glass rod, apply a small amount of the lipid solution across the aperture in the Teflon cup.
-
Monitor the capacitance of the membrane. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a stable bilayer. The membrane will also appear optically black (a "black lipid membrane").
-
-
Peptide Incorporation:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber to achieve a final concentration in the nanomolar to low micromolar range.
-
Stir the solution in the cis chamber gently for a few minutes to facilitate peptide incorporation.
-
-
Data Recording:
-
Apply a transmembrane potential (voltage clamp) across the bilayer. A typical starting voltage is +100 mV.
-
Record the resulting ionic current. The appearance of step-like increases in current indicates the formation of ion channels.
-
Vary the applied voltage to study the voltage-dependence of channel formation and gating.
-
-
Data Analysis:
-
Analyze the current traces to determine single-channel conductance (from the amplitude of the current steps at a given voltage), open and closed lifetimes (from the duration of the open and closed states), and ion selectivity (by establishing an ion gradient across the bilayer and measuring the reversal potential).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound ion channel formation via the barrel-stave model.
Caption: Experimental workflow for Bilayer Lipid Membrane (BLM) electrophysiology.
Applications in Drug Discovery and Research
This compound and other peptaibols serve as excellent model systems for several areas of research and drug development:
-
Understanding Channel Biophysics: They provide a tractable system for studying the principles of protein folding, insertion into membranes, and oligomerization to form functional channels.
-
Antimicrobial Drug Development: As natural antibiotics, their mechanism of action—disrupting membrane integrity—is a target for developing new antimicrobial agents that are less prone to conventional resistance mechanisms.
-
Drug-Channel Interactions: this compound channels can be used as a model system to screen for compounds that modulate ion channel function. This is relevant for identifying new drugs that target native ion channels or for understanding off-target effects of existing drugs.
-
Biosensor Development: The defined and reproducible nature of peptaibol channels makes them candidates for use in biosensor applications, where the binding of an analyte to a modified channel could be detected as a change in conductance.
By providing a robust and relatively simple system for creating ion channels, this compound is a valuable tool for researchers in biophysics, pharmacology, and drug discovery.
References
- 1. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The properties of ion channels formed by zervamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Emerimicin III Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of analogues of Emerimicin III, a member of the peptaibol family of antibiotics. Peptaibols are characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. These structural features contribute to their antimicrobial activity, which often involves the formation of pores in cell membranes.
The following protocols are based on well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, which offer an efficient method for the synthesis of peptides and their analogues. While specific quantitative data for the synthesis of this compound analogues are not widely published, this document provides representative data based on the synthesis of similar Aib-rich peptides.
Structure of this compound and a Representative Analogue
This compound is a 15-residue peptaibol with the following sequence:
Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
For the purpose of this protocol, we will describe the synthesis of a simplified 10-residue analogue (EM-Analogue-1) that retains key structural features of the native peptide, including a high Aib content.
EM-Analogue-1 Sequence: Ac-Phe-Aib-Aib-Val-Gly-Leu-Aib-Aib-Gln-Phe-NH₂
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The solid-phase synthesis of peptide analogues follows a cyclical process of deprotection, coupling, and washing steps, all performed on a solid support (resin). This methodology allows for the use of excess reagents to drive reactions to completion, with purification from soluble byproducts and excess reagents achieved by simple filtration and washing.
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Aib-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v).
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
-
Acetylation Reagent: Acetic anhydride (B1165640), DIEA in DMF.
Synthesis of EM-Analogue-1
This protocol describes the synthesis of the 10-residue this compound analogue on a 0.1 mmol scale.
Step 1: Resin Preparation
-
Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.
-
Add DIEA (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Perform a ninhydrin (B49086) test to confirm reaction completion. If the test is positive, repeat the coupling step.
Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each amino acid in the sequence of EM-Analogue-1 in the C-terminal to N-terminal direction.
Step 5: N-terminal Acetylation
-
After the final Fmoc deprotection, wash the resin-bound peptide with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 1 hour.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
Step 6: Cleavage and Deprotection
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Agitate for 3 hours at room temperature.
-
Filter the solution to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of Acetonitrile/Water (1:1).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Analyze the purified fractions by mass spectrometry (MS) to confirm the identity of the product.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Caption: Key steps in a single SPPS coupling cycle.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of EM-Analogue-1. These values are representative and may vary depending on the specific conditions and the efficiency of each coupling step.
| Parameter | Representative Value | Notes |
| Crude Peptide Yield | 60-80% | Based on the initial resin loading. |
| Purity of Crude Peptide | 50-70% | Determined by analytical RP-HPLC. |
| Purified Peptide Yield | 15-30% | Overall yield after purification. |
| Purity of Final Product | >95% | Determined by analytical RP-HPLC. |
| Mass Confirmation | M+H⁺ expected = 1146.7 Da | To be confirmed by Mass Spectrometry. |
Biological Activity of Emerimicins
While the biological activity of the synthesized analogue would need to be determined experimentally, the following table provides the reported minimum inhibitory concentrations (MIC) for naturally occurring Emerimicins V and VI against various bacterial strains.[1] This data can serve as a benchmark for evaluating the activity of newly synthesized analogues.
| Compound | Enterococcus faecalis (MIC μg/mL) | Staphylococcus aureus (MRSA) (MIC μg/mL) | Enterococcus faecium (VRE) (MIC μg/mL) |
| Emerimicin V | 64 | 32 | 64 |
| Emerimicin VI | >64 | 64 | >64 |
Notes and Considerations
-
Coupling of Aib: The coupling of α,α-disubstituted amino acids like Aib can be sterically hindered and may require longer reaction times or double coupling to ensure complete reaction.
-
Aggregation: Peptide chains rich in hydrophobic residues and Aib are prone to aggregation during synthesis. The use of NMP as a solvent or the incorporation of pseudoproline dipeptides can help to mitigate this issue.
-
Monitoring the Synthesis: The ninhydrin test is a qualitative method to monitor the completion of the coupling reaction by detecting free primary amines. Quantitative methods can also be employed for more precise monitoring.
-
Purification: The purification of hydrophobic peptides can be challenging. A shallow gradient during RP-HPLC is often necessary to achieve good separation.
-
Safety: TFA is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a fume hood. Diethyl ether is highly flammable.
References
Application Note: Quantification of Emerimicin III by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of the peptaibol antibiotic, Emerimicin III, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
Emerimicins are a class of peptaibols, which are non-ribosomally synthesized peptides rich in α-aminoisobutyric acid (Aib). These compounds are of significant interest due to their antimicrobial properties. This compound, along with its analogue Emerimicin IV, is known to contain a phenylalanine residue, which allows for its detection and quantification using UV-based HPLC methods.[1][2] Accurate quantification of this compound is crucial for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product.
This application note outlines a comprehensive and robust RP-HPLC method for the determination of this compound. The described protocol is based on established methods for the analysis of similar peptaibols and peptides containing aromatic amino acids.
Experimental Protocol
2.1. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a fermentation broth. The user may need to adapt this protocol for other matrices such as plasma or tissue homogenates.
-
Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Supernatant Collection: Carefully collect the supernatant containing the secreted this compound.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with one column volume of deionized water to remove polar impurities.
-
Elute this compound with two column volumes of methanol.
-
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
2.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.3. HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the quantification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) |
| Wavelength | 214 nm and 254 nm |
Note: The presence of a phenylalanine residue in this compound allows for UV detection.[1][3] While the peptide backbone absorbs strongly around 214 nm, the aromatic side chain of phenylalanine provides absorbance at approximately 254 nm.[4][5][6] Monitoring both wavelengths can aid in peak identification and purity assessment.
Data Presentation
The following table summarizes the expected quantitative data for a validated HPLC method for this compound, based on typical performance for similar peptide analyses.
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| **Linearity (R²) ** | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
4.1. Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
4.2. Logical Relationship for Method Development
Caption: Rationale for HPLC method selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerimicin IV | C77H120N16O19 | CID 139589342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Emerimicin III Fermentation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the yield of Emerimicin III from Emericellopsis microspora fermentation.
Troubleshooting Guide
Low or inconsistent yields of this compound are common challenges in fermentation. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
| Issue ID | Question | Potential Causes & Troubleshooting Steps |
| YLD-001 | My Emericellopsis microspora culture shows good biomass growth, but the this compound yield is low. | This common issue suggests that primary metabolism (growth) is favored over secondary metabolism (antibiotic production). Potential Causes: * Suboptimal Induction of Biosynthesis: The signaling pathways for this compound production may not be fully activated. * Nutrient Limitation or Excess: Key nutrients for antibiotic synthesis might be depleted, or there could be an excess of a repressive nutrient (e.g., readily available carbon or nitrogen sources). * Unfavorable Culture Conditions: pH, temperature, or dissolved oxygen levels may be outside the optimal range for secondary metabolite production. Troubleshooting Workflow: See the diagram below for a systematic approach to addressing this issue. |
| YLD-002 | This compound production starts but plateaus or declines prematurely. | This often points to feedback inhibition, depletion of specific precursors, or the accumulation of toxic byproducts. Troubleshooting Steps: 1. Analyze for Feedback Inhibition: Test the effect of adding purified this compound to the culture to see if it inhibits further production. 2. Precursor Feeding Strategy: Implement a fed-batch strategy for key precursors, such as trans-4-n-propyl-L-proline.[1] 3. Monitor for Toxic Byproducts: Analyze the fermentation broth for the accumulation of potentially inhibitory compounds. |
| YLD-003 | I'm observing significant batch-to-batch variability in this compound yield. | Consistency is key in fermentation. Variability can stem from several factors. Troubleshooting Steps: 1. Standardize Inoculum Preparation: Ensure the age, size, and physiological state of the inoculum are consistent for every batch. 2. Strict Media Preparation: Precisely weigh and completely dissolve all media components. Use a consistent sterilization method to avoid degradation of sensitive ingredients. 3. Calibrate and Monitor Equipment: Regularly calibrate probes for pH, dissolved oxygen, and temperature. Ensure consistent agitation and aeration rates. |
| YLD-004 | The this compound produced appears to be degraded or has low purity after extraction. | Downstream processing can be a critical point for product loss. Troubleshooting Steps: 1. Optimize Extraction Solvent and pH: Ensure the organic solvent used for extraction is appropriate for this compound and that the pH is optimized for its recovery. 2. Minimize Protease Activity: Consider adding protease inhibitors during cell lysis and extraction, and keep samples cool. 3. Refine Purification Protocol: Evaluate different chromatography resins and elution conditions to improve separation and purity. |
Troubleshooting Workflow for Low Yield with Good Biomass (YLD-001)
Caption: Troubleshooting workflow for addressing low this compound yield despite good biomass growth.
Frequently Asked Questions (FAQs)
Q1: What is the role of trans-4-n-propyl-L-proline in this compound production?
A1: Trans-4-n-propyl-L-proline is a known precursor for the biosynthesis of Emerimicins II, III, and IV by Emericellopsis microspora. Its addition to the fermentation medium can induce and enhance the production of these antibiotics.
Q2: What are the typical fermentation parameters for Emericellopsis species?
A2: While optimal conditions can be strain-specific, most peptaibol-producing fungi are mesophilic, with optimal growth temperatures between 25-30°C. The pH of the medium is also critical, with some Emericellopsis species showing enhanced production in alkaline conditions (pH 9-11). It is crucial to determine the optimal pH and temperature for your specific E. microspora strain.
Q3: How can I optimize the fermentation medium for improved this compound yield?
A3: Statistical methods like Plackett-Burman design followed by Response Surface Methodology (RSM) are highly effective for media optimization. These methods allow for the screening of multiple components and the identification of optimal concentrations and interactions between them. A detailed protocol is provided in the Experimental Protocols section.
Q4: What are the key signaling pathways that regulate secondary metabolite production in filamentous fungi?
A4: Several interconnected signaling pathways regulate secondary metabolism, including:
-
G-protein Signaling: Heterotrimeric G-proteins are key sensors of environmental signals that can positively or negatively regulate antibiotic biosynthesis.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These cascades are involved in responses to various stresses and can influence the expression of secondary metabolite gene clusters.
-
Chromatin Remodeling: The accessibility of the Emerimicin biosynthetic gene cluster is controlled by epigenetic modifications of chromatin, such as histone acetylation and methylation.
Q5: What is a general procedure for extracting and purifying this compound?
A5: this compound, being a peptaibol, is typically extracted from the fermentation broth using an organic solvent like ethyl acetate. The crude extract can then be purified using chromatographic techniques. A common approach involves initial separation using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with a C18 column.
Quantitative Data Summary
The following tables summarize key fermentation parameters. Note that optimal values for Emericellopsis microspora may need to be determined empirically, and the data provided for related species serve as a starting point.
Table 1: Reported pH Optima for Growth and Peptaibol Production in Emericellopsis Species
| Species | Optimal pH for Growth | Optimal pH for Peptaibol Production | Reference |
| E. alkalina | 9.0 - 10.0 | 9.0 - 11.0 | [2] |
| Emericellopsis sp. (terrestrial clade) | 8.0 | Not specified | [3] |
| E. cf. terricola | 7.0 | Not specified | [3] |
| Emericellopsis sp. (marine clade) | 7.0 - 8.0 | Not specified | [3] |
Table 2: General Fermentation Parameters for Fungal Antibiotic Production
| Parameter | Typical Range | Considerations for this compound |
| Temperature | 25 - 30 °C | Start with 28°C and optimize within this range. |
| pH | 5.0 - 8.0 (general) | Based on related species, consider testing alkaline pH ranges (8.0-10.0). |
| Aeration | 0.5 - 1.5 vvm | Higher aeration can improve oxygen supply but may increase shear stress. |
| Agitation | 200 - 400 rpm | Balance oxygen transfer with potential shear damage to mycelia. |
| Dissolved Oxygen (DO) | >20% saturation | Maintain DO above critical levels to avoid oxygen limitation. |
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a two-stage approach to media optimization for enhanced this compound production.
Stage 1: Plackett-Burman Design for Screening Significant Media Components
-
Factor Selection: Choose a range of media components to screen (e.g., different carbon sources, nitrogen sources, mineral salts, and the precursor trans-4-n-propyl-L-proline).
-
Experimental Design: Use a Plackett-Burman design to create a set of experiments where each factor is tested at a high (+) and a low (-) level.
-
Fermentation: Conduct the fermentations according to the experimental design, keeping other parameters like temperature, pH, and agitation constant.
-
Analysis: Measure the this compound yield for each experiment and use statistical software to identify the factors that have a significant positive or negative effect on production.
Stage 2: Central Composite Design (CCD) for Optimization of Significant Factors
-
Factor Selection: Select the 3-5 most significant factors identified in the Plackett-Burman experiment.
-
Experimental Design: Use a CCD to create a set of experiments that includes factorial points, axial points, and center points to explore the quadratic response surface.
-
Fermentation: Run the fermentations as per the CCD, controlling other parameters.
-
Modeling and Optimization: Measure the this compound yield and use the data to fit a second-order polynomial equation. This model can then be used to predict the optimal concentrations of the selected media components for maximum this compound production.
Protocol 2: Fed-Batch Precursor Feeding Strategy
This protocol describes a fed-batch approach for supplying trans-4-n-propyl-L-proline during fermentation.
-
Basal Medium: Prepare the fermentation medium with a suboptimal concentration of the precursor.
-
Inoculation and Initial Growth: Inoculate the fermenter with E. microspora and allow the culture to grow for 24-48 hours, monitoring biomass and initial this compound production.
-
Feeding Solution Preparation: Prepare a sterile, concentrated solution of trans-4-n-propyl-L-proline.
-
Fed-Batch Feeding: After the initial growth phase, start a continuous or intermittent feed of the precursor solution. The feed rate should be determined empirically to maintain a low but non-limiting concentration of the precursor in the broth.
-
Monitoring: Continue to monitor biomass, substrate consumption, and this compound production throughout the fermentation.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Overview of Signaling Pathways Regulating Secondary Metabolism in Fungi
Caption: Key signaling pathways influencing this compound production in response to environmental cues.
Diagram 2: Experimental Workflow for Media Optimization
Caption: A systematic workflow for optimizing fermentation media using statistical experimental designs.
Diagram 3: Downstream Processing of this compound
Caption: A typical workflow for the purification of this compound from the fermentation broth.
References
Technical Support Center: Optimizing Emerimicin III Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Emerimicin (B12651972) III production by Emericellopsis microspora.
Frequently Asked Questions (FAQs)
Q1: What is Emerimicin III and what is its producing organism?
A1: this compound is a member of the emerimicin family of peptide antibiotics known as peptaibols. It is a secondary metabolite produced by the filamentous fungus Emericellopsis microspora.
Q2: What is the key to inducing this compound production?
A2: The production of Emerimicins II, III, and IV by Emericellopsis microspora is notably induced by the addition of trans-4-n-propyl-L-proline to the fermentation medium. This suggests a precursor-directed biosynthesis strategy is effective.
Q3: What are the most critical fermentation parameters to optimize for this compound production?
A3: The most critical parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed.
Q4: Is there a known optimal pH for Emerimicin production?
A4: While specific data for this compound is limited, studies on other peptaibols produced by related fungal species, particularly alkaliphilic strains of Emericellopsis, suggest that an alkaline pH range of 9.0 to 11.0 can be optimal for production. However, the optimal pH for Emericellopsis microspora may vary and should be determined experimentally.
Q5: What is the general morphology of Emericellopsis microspora in submerged culture?
A5: Like many filamentous fungi in submerged culture, Emericellopsis microspora can grow as dispersed mycelia or form pellets. The morphology can be influenced by factors such as agitation, medium composition, and pH, and in turn, can significantly impact product yield.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound production | Inadequate induction. | Ensure the addition of trans-4-n-propyl-L-proline to the culture medium at an optimized concentration. |
| Suboptimal medium composition. | Systematically evaluate different carbon and nitrogen sources. See the experimental protocol for medium optimization below. | |
| Incorrect pH. | Monitor and control the pH of the culture throughout the fermentation. Experiment with a range of pH values, including neutral to alkaline conditions. | |
| Poor fungal growth | Inappropriate temperature. | Determine the optimal temperature for biomass production of your Emericellopsis microspora strain, which may differ slightly from the optimal temperature for this compound production. |
| Nutrient limitation. | Ensure the medium contains all essential macro and micronutrients. | |
| Inconsistent yield between batches | Variability in inoculum. | Standardize the inoculum preparation, including spore concentration and age of the seed culture. |
| Inconsistent fermentation conditions. | Calibrate and monitor all fermentation parameters (pH, temperature, agitation, aeration) closely. | |
| Foaming during fermentation | High protein content in the medium. | Add an appropriate antifoaming agent at a minimal effective concentration. |
| Mycelial pellet formation affecting production | High agitation speed. | Optimize the agitation speed to achieve a balance between oxygen transfer and shear stress on the mycelium. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Medium
This protocol is designed to systematically identify the optimal concentration of individual medium components.
-
Establish a Basal Medium: Start with a general fungal production medium. A potential basal medium could be:
-
Glucose: 40 g/L
-
Yeast Extract: 10 g/L
-
Peptone: 10 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
trans-4-n-propyl-L-proline: (Concentration to be optimized, start with a range of 0.1-1.0 g/L)
-
-
Vary One Factor at a Time:
-
Carbon Source: While keeping all other components constant, vary the concentration of glucose (e.g., 20, 40, 60, 80 g/L). You can also test alternative carbon sources like sucrose, fructose, or starch.
-
Nitrogen Source: Systematically vary the concentrations of yeast extract and peptone. Also, consider testing other nitrogen sources such as ammonium (B1175870) sulfate (B86663) or casein hydrolysate.
-
Precursor Concentration: Vary the concentration of trans-4-n-propyl-L-proline to determine the optimal level for induction.
-
-
Fermentation and Analysis:
-
Conduct fermentations in shake flasks under constant temperature, pH, and agitation.
-
Harvest samples at regular intervals and analyze for both biomass (dry cell weight) and this compound concentration using a suitable analytical method like HPLC.
-
-
Data Interpretation: Plot the this compound yield against the concentration of the varied component to determine the optimal level for that specific nutrient.
Protocol 2: Optimization of Physical Parameters (pH and Temperature)
-
Set up Fermentations: Using the optimized medium from Protocol 1, set up a series of fermentations in shake flasks or benchtop bioreactors.
-
Temperature Optimization:
-
Incubate the fermentations at a range of different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 35°C) while keeping the pH and agitation constant.
-
Monitor growth and this compound production over time.
-
-
pH Optimization:
-
At the optimal temperature, conduct fermentations at various controlled pH levels (e.g., 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).
-
Use appropriate buffers or an automated pH control system in a bioreactor.
-
Analyze for biomass and this compound production.
-
-
Determine Optima: Identify the temperature and pH that result in the highest this compound yield.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production (Hypothetical Data)
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 120 |
| Sucrose | 14.8 | 115 |
| Fructose | 16.1 | 135 |
| Soluble Starch | 12.5 | 90 |
Table 2: Effect of pH on this compound Production (Hypothetical Data)
| pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 14.5 | 80 |
| 7.0 | 15.8 | 110 |
| 8.0 | 16.2 | 150 |
| 9.0 | 15.5 | 180 |
| 10.0 | 14.9 | 165 |
Table 3: Effect of Temperature on this compound Production (Hypothetical Data)
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 20 | 10.2 | 75 |
| 25 | 14.8 | 140 |
| 28 | 16.5 | 175 |
| 30 | 16.1 | 160 |
| 35 | 12.3 | 90 |
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Hypothetical signaling pathway for this compound production.
Overcoming low solubility of Emerimicin III in aqueous solutions
Welcome to the technical support center for Emerimicin III. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder is not dissolving in water or aqueous buffer. What should I do first?
A1: It is not uncommon for synthetic peptides like this compound, which is a peptaibol antibiotic with a high content of hydrophobic amino acids, to have poor solubility in purely aqueous solutions.[1][2] The first step is to assess the peptide's characteristics and attempt solubilization using a systematic approach.
Recommended Initial Steps:
-
Allow the peptide to warm to room temperature before opening the vial to avoid condensation.[3]
-
Attempt to dissolve a small test amount of the peptide first, rather than the entire batch.[4]
-
Start with sterile, distilled water or an oxygen-free solvent , especially if the peptide contains residues prone to oxidation like Methionine, Cysteine, or Tryptophan.[5]
If initial attempts with water fail, proceed to the troubleshooting steps outlined below.
Troubleshooting Guide: Overcoming Low Solubility
Issue 1: this compound remains insoluble in neutral aqueous solutions.
This is the most common issue encountered with hydrophobic peptides. The following strategies can be employed sequentially.
The solubility of a peptide is often lowest at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[1]
Experimental Protocol: pH Adjustment for Solubilization
-
Determine the net charge of this compound. This requires analyzing its amino acid sequence. Assign a value of +1 to each basic residue (e.g., K, R, H) and -1 to each acidic residue (e.g., D, E).[6]
-
For a net positive charge (basic peptide):
-
Attempt to dissolve the peptide in a small amount of 10% acetic acid solution.[4][7]
-
If still insoluble, a very small amount of trifluoroacetic acid (TFA) (<50 µl) can be tried, but note that TFA may be unsuitable for some cellular assays.[4][7]
-
Once dissolved, dilute the solution to the desired concentration with sterile water or buffer.
-
-
For a net negative charge (acidic peptide):
-
Try to dissolve the peptide in a basic solution by adding a small amount of 10% ammonium (B1175870) bicarbonate or 0.1M ammonium hydroxide.[3][6]
-
After dissolution, adjust the pH to the desired level and dilute with your buffer of choice.
-
-
For a neutral or highly hydrophobic peptide: If pH adjustment is ineffective, the use of organic co-solvents is recommended.[8]
For highly hydrophobic peptides like this compound, organic solvents are often necessary to achieve initial dissolution.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[8][9] In fact, studies on similar compounds like Emerimicins V-X have used DMSO to prepare stock solutions.[2][10]
Experimental Protocol: Solubilization with a Co-solvent
-
Add a small volume of pure DMSO (or other suitable organic solvents like DMF or acetonitrile) to the lyophilized this compound powder to create a concentrated stock solution.[3]
-
Vortex or sonicate the mixture briefly to aid dissolution.[8]
-
Once the peptide is fully dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[4]
-
Important: For most cellular assays, the final concentration of DMSO should be kept low, typically below 1% (v/v), as higher concentrations can be toxic to cells.[4][8]
Troubleshooting Workflow
Below is a logical workflow to follow when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubilization.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation strategies may be necessary, particularly for achieving higher concentrations or for in vivo applications.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble molecules, like hydrophobic peptides, effectively increasing their aqueous solubility and stability.[11][12]
Quantitative Data: Effect of Solubilizing Agents
| Method | Agent | Typical Concentration | Potential Fold Increase in Solubility | Reference |
| Co-Solvent | DMSO | < 5% (final) | Varies | [4] |
| pH Adjustment | Acetic Acid / NH4OH | 10% / 0.1 M | Varies | [4][6] |
| Surfactants | Poloxamer 407 | 10 mM | ~3-fold (for Penicillin V) | [13][14] |
| Complexation | Cyclodextrins (e.g., HP-β-CD) | Varies | Significant | [11] |
Experimental Protocol: Using Cyclodextrins
-
Prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a desired concentration.
-
Slowly add the lyophilized this compound powder to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate, which may involve gentle heating or sonication to facilitate complex formation.[7]
-
The resulting solution should be a clear, aqueous formulation of the this compound-cyclodextrin complex.
Strategy 4: Nanoparticle Formulation
Encapsulating this compound into nanoparticles is an effective strategy to improve solubility, stability, and control its release.[1] This is particularly useful for drug delivery applications.
Types of Nanoparticles for Peptide Delivery:
-
Polymeric Nanoparticles: These can encapsulate hydrophobic drugs within their core. The nanoparticles are formed by methods like solvent displacement, where a polymer and the drug are dissolved in an organic solvent and then precipitated in an aqueous solution.[15][16]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are well-suited for encapsulating hydrophobic molecules.[13][17] A common preparation method is the double emulsion/melt dispersion technique.[13]
Signaling Pathway and Experimental Logic
The choice of solubilization method impacts downstream experiments. The following diagram illustrates the decision-making process based on the experimental context.
Caption: Logic for selecting a solubilization method.
For further assistance, please contact our technical support team with details of your experimental setup and the methods you have already attempted.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biocat.com [biocat.com]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Antibiotics-encapsulated nanoparticles as an antimicrobial agent in the treatment of wound infection [frontiersin.org]
- 14. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nano.ucsd.edu [nano.ucsd.edu]
- 16. ADVANCED MANUFACTURING OF NANOPARTICLE FORMULATIONS OF DRUGS AND BIOLOGICS USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Nanotechnology: A Valuable Strategy to Improve Bacteriocin Formulations [frontiersin.org]
Preventing Emerimicin III degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Emerimicin III during purification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for maintaining this compound stability during purification?
A1: Based on general principles of peptide stability, the most critical factors to control during the purification of this compound are pH, temperature, and exposure to light. Peptides are susceptible to chemical degradation pathways such as hydrolysis and oxidation, which are often catalyzed by acidic or alkaline conditions and elevated temperatures.[1][2] While specific stability data for this compound is limited, related peptaibols are often purified under acidic conditions, suggesting a degree of stability in low pH environments.[3]
Q2: What are the likely degradation pathways for this compound?
A2: this compound, as a peptaibol, is a type of peptide. General peptide degradation pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by strong acids or bases.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.
-
Deamidation: Modification of asparagine or glutamine residues.
The presence of α-aminoisobutyric acid (Aib) residues in peptaibols like this compound is known to confer some resistance to enzymatic degradation.[4]
Q3: Are there any recommended storage conditions for this compound samples during the purification process?
A3: To minimize degradation, it is recommended to keep this compound samples at low temperatures (e.g., 4°C or on ice) throughout the purification process. For longer-term storage between purification steps, freezing at -20°C or -80°C is advisable.[5] Samples should also be protected from light by using amber vials or covering containers with aluminum foil to prevent photodegradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield of this compound after purification.
| Possible Cause | Suggested Solution |
| Degradation due to pH | Maintain a consistent and appropriate pH throughout the purification process. Based on protocols for similar peptaibols, slightly acidic conditions (e.g., using a mobile phase containing 0.1% trifluoroacetic acid (TFA) for HPLC) may be suitable.[3] Avoid strongly acidic or alkaline conditions unless their impact has been specifically evaluated. |
| Thermal Degradation | Perform all purification steps at a reduced temperature (e.g., 4°C). Use pre-chilled buffers and solvents. If using a chromatography system with temperature control, set it to a low temperature.[2] |
| Oxidative Degradation | Degas all buffers and solvents to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), if compatible with your purification method and downstream applications. |
| Adsorption to Surfaces | Use low-protein-binding tubes and containers to minimize loss of the peptide due to surface adsorption. |
Problem 2: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Degradation Products | Unexpected peaks may represent degradation products of this compound. To investigate this, a forced degradation study can be performed.[6][7][8][9][10] Subject a small sample of purified this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) and analyze the resulting mixture by HPLC or LC-MS to identify potential degradation products. |
| Contaminants from Extraction | Ensure that the initial extraction of this compound from the fermentation broth is clean and efficient to minimize the carryover of impurities into the purification steps. |
| System Contamination | Thoroughly clean the chromatography system, including the column, to remove any residual contaminants from previous runs. |
Experimental Protocols
General Protocol for HPLC Purification of this compound
This protocol is based on methods used for the purification of similar peptaibols and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Following solid-phase extraction or other initial cleanup steps, dissolve the crude this compound extract in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. An example gradient could be 20% to 80% B over 30 minutes. This will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Temperature: Maintain the column at a controlled, low temperature (e.g., 25°C) to improve reproducibility and minimize degradation.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Keep collected fractions on ice.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool pure fractions and remove the solvent (e.g., by lyophilization).
-
Store the purified this compound at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosimilarity under stress: A forced degradation study of Remicade® and Remsima™ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Emerimicin III Bioassay Variability
Welcome to the Technical Support Center for Emerimicin III bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that may lead to variability in experimental results. The following information is curated to assist you in optimizing your bioassays for reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound belongs to the peptaibol class of antibiotics.[1] Peptaibols are peptides that contain a high proportion of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol.[2][3] Their antimicrobial activity stems from their ability to form pores or channels in lipid membranes, leading to disruption of the cell membrane integrity and ultimately cell death.[2][3]
Q2: What are the common methods for determining the antimicrobial activity of this compound?
The most common methods for determining the antimicrobial activity of compounds like this compound are antimicrobial susceptibility tests (AST).[4][5] These include:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[4][6]
-
Disk Diffusion (Kirby-Bauer): This method involves placing a disk impregnated with the antibiotic on an agar (B569324) plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk indicates the susceptibility of the organism to the antibiotic.[4]
-
Agar Dilution: This method involves incorporating the antimicrobial agent into the agar medium at different concentrations, followed by inoculation with the test microorganism to determine the MIC.[4]
Q3: My MIC results for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent MIC results can arise from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Variations can significantly impact the MIC value.[2]
-
Media Composition: The type and quality of the culture medium can influence the activity of the antimicrobial agent.[6]
-
This compound Stock Solution: The stability and accurate concentration of your this compound stock solution are paramount.
-
Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be consistent.
-
Plate Reading: Subjectivity in determining the endpoint of visible growth can introduce variability.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common sources of variability in your this compound bioassays.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | MIC values are unexpectedly high or low; growth in the positive control is too dense or too sparse. | Standardize the inoculum to a 0.5 McFarland turbidity standard. Prepare fresh inoculum for each experiment. Use a spectrophotometer to verify the density.[2] |
| Media Quality | Variation in MICs observed when using different batches of Mueller-Hinton Broth (MHB). | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Ensure the pH of the media is within the recommended range.[6] |
| This compound Stock Solution Degradation | A gradual increase in MIC values over time. | Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Inaccurate Pipetting | Inconsistent results across replicate wells or plates. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of solutions before dispensing. |
| Incubation Time | MIC values differ when plates are read at different time points. | Adhere to a strict incubation time as specified in your protocol (e.g., 16-20 hours for many bacteria).[2] Read all plates at the same time point. |
| Subjective Endpoint Reading | Difficulty in determining the well with no visible growth, especially with partial inhibition. | Use a plate reader to measure optical density (OD) for a more quantitative assessment of growth. Establish a clear cutoff for growth inhibition (e.g., ≥90% reduction in OD compared to the positive control).[3] |
Issue 2: Inconsistent Zone Diameters in Disk Diffusion Assays
| Potential Cause | Observation | Recommended Action |
| Agar Depth | Zones are too large or too small across different plates. | Ensure a uniform agar depth (typically 4 mm) in all plates. Pour a consistent volume of agar into plates of the same size. |
| Inoculum Distribution | Uneven bacterial lawn on the agar surface. | Use a sterile swab to streak the entire surface of the agar plate evenly in three directions to ensure confluent growth. |
| Disk Potency | Smaller than expected zones of inhibition. | Check the expiration date of the this compound disks. Store disks under recommended conditions (typically refrigerated and protected from moisture). |
| Incubation Conditions | Variations in zone sizes between different incubator shelves or locations. | Ensure consistent temperature and humidity within the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution. |
Experimental Protocols
Broth Microdilution for MIC Determination (Based on Emerimicin V-X Protocol)
This protocol is adapted from the methodology used for Emerimicins V-X and should be validated for this compound.[2]
-
Inoculum Preparation:
-
Streak the test bacteria onto a Mueller-Hinton Agar (MHA) plate and incubate overnight at 37°C.
-
Isolate individual colonies and transfer them to 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C for 2-6 hours until the culture reaches the desired turbidity.
-
Adjust the culture density with CAMHB to achieve a concentration of approximately 5 x 10^6 CFU/mL (this is a 10x stock of the final desired concentration).
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
-
Inoculation:
-
Dilute the adjusted inoculum 1:10 in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Add 50 µL of the final inoculum to each well containing 50 µL of the this compound dilution.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth. Results can be read visually or with a plate reader measuring the optical density at 600 nm (OD600).[3]
-
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Emerimicin V against various bacterial strains as a reference.[3][7] Specific MIC values for this compound should be determined experimentally.
| Microorganism | Emerimicin V MIC (µg/mL) |
| Enterococcus faecalis | 64 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 64 |
Visualizations
Emerimicin Bioassay Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Emerimicin bioassays.
Proposed Mechanism of Action for Peptaibols
Caption: The proposed mechanism of action for peptaibols like this compound.
References
- 1. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 6. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerimicins V-X, 15-Residue Peptaibols Discovered from an Acremonium sp. through Integrated Genomic and Chemical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emerimicin III In Vitro Aggregation
Welcome to the Technical Support Center for Emerimicin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of this compound aggregation in vitro. The following information is based on established principles of peptide aggregation, with specific considerations for peptaibols where applicable, to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound belongs to the peptaibol family, a class of peptides rich in non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib).[1][2] Peptaibols are known for their ability to adopt helical structures and insert into cell membranes to form pores, a process that can be preceded by self-association or aggregation in aqueous solutions.[1][2] The aggregation of this compound is likely driven by hydrophobic interactions between peptide molecules, a common characteristic of peptides with a high content of hydrophobic residues.
Q2: What are the common signs of this compound aggregation in my experiments?
Aggregation of this compound can manifest in several ways:
-
Visual Cues: The most obvious sign is the appearance of visible precipitates, cloudiness, or turbidity in your solution.[3]
-
Inconsistent Results: You might observe poor reproducibility in your bioassays or analytical measurements.
-
Reduced Activity: Aggregation can lead to a decrease in the effective concentration of monomeric, active this compound, resulting in lower than expected biological activity.
-
Analytical Observations: In techniques like High-Performance Liquid Chromatography (HPLC), aggregation can lead to peak broadening, the appearance of new peaks, or loss of material.
Q3: What factors can influence the aggregation of this compound?
Several factors can significantly impact the aggregation of peptides like this compound:
-
Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.[4]
-
pH and Net Charge: The pH of the solution affects the net charge of the peptide. Aggregation is often favored when the net charge is close to zero, as this minimizes electrostatic repulsion between peptide molecules.[4][5][6][7]
-
Ionic Strength: The salt concentration of the buffer can influence aggregation. Increased ionic strength can sometimes shield electrostatic repulsions and promote aggregation, while in other cases, specific ion effects (Hofmeister series) can either stabilize or destabilize the peptide.[4][8][9][10][11]
-
Temperature: Temperature can have complex effects on peptide stability and aggregation. While higher temperatures can sometimes increase solubility, they can also promote hydrophobic interactions and lead to aggregation.[12][13][14][15] It is crucial to determine the optimal temperature for your specific experimental setup.
-
Solvent: The choice of solvent is critical. While aqueous buffers are often required for biological assays, organic co-solvents may be necessary for initial stock solutions.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound aggregation issues.
Issue 1: this compound powder is difficult to dissolve.
-
Cause: The high hydrophobicity of this compound can make it poorly soluble in aqueous buffers.
-
Solution:
-
Start with a small amount of organic solvent: Try dissolving the peptide in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in the initial dissolution process.
-
Stepwise Dilution: Once dissolved in the organic solvent, add the aqueous buffer dropwise while vortexing to reach the desired final concentration. This helps to avoid localized high concentrations of the peptide that can trigger immediate precipitation.
-
Issue 2: The this compound solution becomes cloudy or forms a precipitate after preparation.
-
Cause: The peptide may be aggregating over time due to unfavorable solution conditions.
-
Solution:
-
Optimize pH: Adjust the pH of the buffer to be at least one to two pH units away from the isoelectric point (pI) of this compound. If the pI is unknown, empirically test a range of pH values (e.g., pH 5, 7, and 9) to identify the pH at which solubility is highest.
-
Adjust Ionic Strength: Modify the salt concentration of your buffer. You can try both increasing and decreasing the ionic strength to see the effect on aggregation.[4][8][9][10][11]
-
Lower Peptide Concentration: If possible for your experiment, work with a lower concentration of this compound.
-
Add Solubilizing Agents: Consider the addition of excipients that can help to reduce aggregation, such as arginine or other amino acids.[14]
-
Temperature Control: Store the solution at the optimal temperature. For some peptides, storage at 4°C can promote aggregation, and room temperature or -20°C might be more suitable. This needs to be determined experimentally.
-
Issue 3: Inconsistent results in biological assays.
-
Cause: The presence of soluble aggregates of varying sizes can lead to variability in experimental outcomes.
-
Solution:
-
Pre-treatment of the solution: Before each experiment, centrifuge the this compound solution at high speed to pellet any large aggregates and use the supernatant.
-
Filtration: Filter the solution through a low-protein-binding 0.22 µm filter to remove larger aggregates.
-
Characterize your solution: Use techniques like Dynamic Light Scattering (DLS) to assess the size distribution of particles in your solution before use.[16][17][18][19]
-
Data on Factors Influencing Peptide Aggregation
Due to the lack of specific quantitative data for this compound, the following table summarizes the general effects of various factors on peptide aggregation.
| Factor | General Effect on Aggregation | Troubleshooting Recommendations |
| Peptide Concentration | Higher concentration generally increases aggregation.[4] | Work at the lowest concentration compatible with your assay. |
| pH | Aggregation is often maximal near the peptide's isoelectric point (pI) due to minimal electrostatic repulsion.[4][5][6][7] | Adjust the buffer pH to be at least 1-2 units away from the pI. |
| Ionic Strength | Can either increase or decrease aggregation depending on the peptide and the specific ions (Hofmeister effects).[4][8][9][10][11] | Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). |
| Temperature | Effects are peptide-specific. Can increase aggregation by promoting hydrophobic interactions or decrease it by increasing solubility.[12][13][14][15] | Determine the optimal temperature for solubility and stability for your experiments. |
| Organic Co-solvents | Small amounts can aid in initial dissolution, but high concentrations may disrupt structure and promote aggregation upon dilution in aqueous buffer. | Use the minimal amount of organic solvent necessary for dissolution and perform a slow, stepwise dilution. |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[16][17][18][19]
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer.
-
Filter the sample through a 0.2 µm low-protein-binding syringe filter directly into a clean, dust-free cuvette.[20]
-
Also, prepare a buffer-only control, filtered in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to ensure there is no contamination.
-
Place the cuvette containing the this compound sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) of the particles in the solution.
-
A monomodal distribution with a small Rh would indicate a homogenous solution of monomers, while a multimodal distribution or the presence of particles with a large Rh would indicate aggregation.
-
2. Transmission Electron Microscopy (TEM) for Visualizing Aggregates
TEM allows for the direct visualization of the morphology of peptide aggregates, such as amorphous structures or ordered fibrils.[21][22][23][24][25]
-
Sample Preparation:
-
Place a TEM grid (e.g., carbon-coated copper grid) in a pair of fine-tipped forceps.
-
Apply a small drop (3-5 µL) of the this compound solution to the grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess liquid using filter paper.
-
-
Negative Staining:
-
Apply a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[22]
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Image the grid at various magnifications to observe the morphology of any aggregates present.
-
3. Thioflavin T (ThT) Assay for Amyloid-like Fibrils
The ThT assay is a fluorescence-based method used to detect the presence of amyloid-like fibrils, which are characterized by a cross-β sheet structure.[26][27][28][29][30]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black plate, add the this compound solution to the desired final concentration.
-
Add the ThT working solution to each well.
-
Include appropriate controls: buffer with ThT (blank), and a known amyloid-forming peptide with ThT (positive control).
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
An increase in fluorescence intensity in the presence of this compound compared to the blank suggests the formation of amyloid-like fibrils.
-
Visualizations
References
- 1. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the Effect on a Novel Fungal Peptaibol Placed in an All-Atom Bacterial Membrane Mimicking System via Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Surface Properties on Protein Aggregation Behavior in Aqueous Solution of Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased thermal stability of proteins in the presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.3. Dynamic Light Scattering (DLS) [bio-protocol.org]
- 17. zentriforce.com [zentriforce.com]
- 18. medium.com [medium.com]
- 19. enovatia.com [enovatia.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. Preparation and characterization of peptide aggregations and their Au- labeled complex by transmission electron microscopy | Semantic Scholar [semanticscholar.org]
- 22. Transmission electron microscopy assay [assay-protocol.com]
- 23. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 26. Thioflavin T spectroscopic assay [assay-protocol.com]
- 27. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 28. tandfonline.com [tandfonline.com]
- 29. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 30. researchgate.net [researchgate.net]
Strategies to increase the antibacterial potency of Emerimicin III
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at increasing the antibacterial potency of Emerimicin (B12651972) III.
Frequently Asked Questions (FAQs)
Q1: What is Emerimicin III, and what is its primary mechanism of action?
A1: this compound is a member of the peptaibol class of antibiotics.[1] Peptaibols are non-ribosomally synthesized peptides characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[2] The primary mechanism of action for emerimicins and other peptaibols is the formation of pores or voltage-gated ion channels in the lipid membranes of bacterial cells.[2][3] This is facilitated by the helical structure of the peptide, which allows it to insert into the membrane, disrupting its integrity, causing leakage of essential cellular components and ultimately leading to cell death.[2][3]
Q2: What are the main strategies to increase the antibacterial potency of this compound?
A2: The two primary strategies for enhancing the antibacterial potency of this compound are:
-
Structural Modification (Analog Synthesis): This involves synthesizing new variants of the this compound peptide by substituting, adding, or deleting specific amino acid residues. The goal is to improve its ability to interact with and disrupt bacterial membranes. Structure-activity relationship (SAR) studies are crucial for guiding these modifications.[4]
-
Combination Therapy (Synergy): This approach involves using this compound in conjunction with other agents, known as potentiators or adjuvants. These agents may not have significant antibacterial activity on their own but can enhance the effectiveness of this compound.[5] Examples include efflux pump inhibitors or compounds that increase outer membrane permeability.[6][7] Combining antimicrobial peptides with conventional antibiotics to achieve synergistic effects is also a common strategy.[8]
Q3: How does altering the amino acid sequence affect Emerimicin's activity?
A3: Altering the amino acid sequence can dramatically impact antibacterial potency. The length of the peptide chain and the specific sequence influence the stability of its helical structure, which is essential for channel formation.[1] For example, in studies of newer emerimicins (V-X), swapping the N-terminal Phenylalanine (Phe) residue in the active Emerimicin V with Leucine (Leu) or Valine (Val) was found to dramatically decrease its antimicrobial activity.[9] This highlights that even single amino acid substitutions at key positions can significantly alter the biological function.
Q4: Can this compound be used in combination with other antibacterial agents?
A4: Yes. Combining this compound with other agents is a promising strategy. Because its membrane-disrupting mechanism can increase cell permeability, this compound could facilitate the entry of other conventional antibiotics that target intracellular components.[8] This can lead to a synergistic effect, where the combined activity is greater than the sum of the individual activities. It may also help overcome resistance to other antibiotics by providing them access to their targets.
Quantitative Data: Emerimicin Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various emerimicin analogs against several bacterial strains, illustrating the impact of structural differences on potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Emerimicin IV | Methicillin-resistant S. aureus (MRSA) | 12.5 - 100 | [10] |
| Emerimicin IV | Vancomycin-resistant E. faecalis (VRE) | 12.5 - 100 | [10] |
| Emerimicin V | Enterococcus faecalis | 64 | [2][11] |
| Emerimicin V | Methicillin-resistant S. aureus (MRSA) | 32 | [2][11] |
| Emerimicin V | Vancomycin-resistant E. faecium (VRE) | 64 | [2][11] |
| Emerimicin VI | Methicillin-resistant S. aureus (MRSA) | 64 | [9] |
| Emerimicins VII-X | E. faecalis, VRE, MRSA | No notable activity | [9] |
Troubleshooting Experimental Guides
Guide 1: My synthesized this compound analog shows lower-than-expected activity.
| Potential Cause | Troubleshooting Step |
| 1. Incorrect Peptide Conformation | The specific amino acid substitution may have destabilized the required helical structure. Perform circular dichroism (CD) spectroscopy to analyze the secondary structure of your analog in a membrane-mimetic environment (e.g., SDS micelles or liposomes). Compare its helical content to the parent compound. |
| 2. Reduced Hydrophobicity/Amphipathicity | The modification may have altered the peptide's overall hydrophobicity, affecting its ability to partition into the lipid membrane. Calculate the Grand Average of Hydropathicity (GRAVY) score for your analog and compare it to this compound. Consider modifications that maintain or appropriately tune its amphipathic character. |
| 3. Steric Hindrance | A bulky substituted residue may sterically hinder the peptide's insertion into the membrane or its ability to oligomerize and form a pore. Model the analog's structure in silico to visualize potential steric clashes. Synthesize analogs with less bulky residues at the same position. |
| 4. Purity or Synthesis Issues | The final product may contain impurities or truncated sequences from the synthesis. Confirm the purity (>95%) and correct mass of your peptide using HPLC and Mass Spectrometry (MS). |
Guide 2: I am not observing synergistic effects in my combination therapy experiments.
| Potential Cause | Troubleshooting Step |
| 1. Incompatible Mechanisms of Action | Synergy requires that the mechanisms of the two agents complement each other. Ensure the second agent's mechanism is compatible with Emerimicin's membrane-disrupting action (e.g., an intracellular-targeting antibiotic). Review literature for successful synergistic pairs with other membrane-active agents. |
| 2. Sub-optimal Concentrations | Synergy often occurs within a specific concentration range for both compounds. Perform a detailed checkerboard assay using a wider range of concentrations for both this compound and the partner drug, typically from 4x MIC down to 1/16x MIC, to fully map the interaction. |
| 3. Test Organism Insensitivity | The chosen bacterial strain may have resistance mechanisms that affect both agents (e.g., a highly impermeable outer membrane in Gram-negative bacteria). Test the combination against a panel of different strains, including both Gram-positive and Gram-negative bacteria, to assess the spectrum of the synergistic interaction. |
| 4. Chemical Inactivation | The two compounds may be chemically reacting with each other or with components of the test medium, leading to inactivation. Perform control experiments, such as pre-incubating the drugs together before adding them to the bacteria, and use HPLC-MS to check for any degradation or adduct formation. |
Visualizations: Workflows and Mechanisms
Caption: A workflow for the rational design and testing of novel this compound analogs.
Caption: The mechanism of antibacterial action for this compound via membrane disruption.
Caption: Synergistic interaction between this compound and a potentiator agent.
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a 2X stock solution of the this compound analog in an appropriate solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in 2X cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in sterile water or medium to achieve final test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add an equal volume of the 2X bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth, no drug) and a negative control (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare two-fold serial dilutions of Drug A (e.g., this compound). Along the y-axis, prepare two-fold serial dilutions of Drug B (the partner agent). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL in CAMHB), as described in the MIC protocol.
-
Controls: Include rows/columns with dilutions of only Drug A and only Drug B to determine their individual MICs under the assay conditions. Also include a drug-free growth control.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, record the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC A = (MIC of A in combination) / (MIC of A alone)
-
FIC B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC A + FIC B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
References
- 1. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoring and enhancing the potency of existing antibiotics against drug-resistant Gram-negative bacteria through the development of potent small-molecule adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerimicins V-X, 15-Residue Peptaibols Discovered from an Acremonium sp. through Integrated Genomic and Chemical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Downstream Processing of Emerimicin III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the downstream processing of Emerimicin III. As specific quantitative data and detailed protocols for this compound are not extensively documented in publicly available literature, this guide is based on established methods for the purification of similar peptaibols, particularly other Emerimicin analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties relevant to downstream processing?
This compound is a member of the peptaibol family of peptide antibiotics. These compounds are typically produced by filamentous fungi. From a downstream processing perspective, key characteristics of peptaibols like this compound include:
-
Hydrophobicity: Peptaibols are generally hydrophobic molecules, which dictates the choice of solvents for extraction and the type of chromatography used for purification.
-
Lack of a Strong Chromophore: Many peptaibols lack a strong UV chromophore, which can make detection by standard UV-Vis spectrophotometry challenging.
-
Microheterogeneity: Fungal cultures often produce a mixture of closely related peptaibols (congeners), which can co-elute during chromatography, making the isolation of a single pure compound like this compound difficult.
Q2: What is a typical workflow for the downstream processing of this compound?
A general workflow for the purification of this compound from a fermentation broth involves several key stages: extraction, fractionation, and high-resolution purification. The following diagram illustrates a typical experimental workflow.
Q3: Which analytical techniques are most suitable for monitoring the purification of this compound?
Due to the potential for multiple congeners and the lack of a strong UV chromophore, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid screening of fractions from silica gel chromatography. A vanillin-sulfuric acid stain is often effective for visualizing peptaibols.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for high-resolution purification and purity assessment. Due to the low UV absorbance, a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the fractions containing this compound based on its molecular weight and for assessing the purity of the final product.
Troubleshooting Guides
Low Recovery After Initial Extraction
Problem: The yield of the crude extract containing this compound from the fermentation broth is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Increase the solvent-to-broth ratio during extraction. 2. Perform multiple extractions (e.g., 3x with equal volumes of solvent). 3. Agitate the mixture more vigorously or for a longer duration. |
| Emulsion Formation | 1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a saturated salt solution (brine) to help separate the layers. |
| Incorrect Solvent Polarity | 1. While ethyl acetate (B1210297) is common, consider testing other solvents like dichloromethane (B109758) or butanol. |
| Degradation of this compound | 1. Ensure the pH of the fermentation broth is not at an extreme that could lead to hydrolysis. 2. Minimize the time the broth is stored before extraction and keep it at a low temperature (4°C). |
Poor Separation During Column Chromatography
Problem: Fractions from the silica gel column show significant overlap of compounds, making it difficult to isolate the this compound-containing fractions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Develop a suitable solvent system using TLC before running the column. Test various combinations of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol). 2. Consider using a gradient elution instead of an isocratic one to improve separation. |
| Column Overloading | 1. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Poor Column Packing | 1. Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. |
| Fractions Collected are Too Large | 1. Collect smaller fraction volumes to increase the resolution of the separation. |
Challenges in HPLC Purification
Problem: Difficulty in obtaining pure this compound using RP-HPLC, characterized by broad peaks, co-elution of impurities, or poor resolution.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Congeners | 1. Optimize the HPLC gradient. A shallower gradient over a longer run time can improve the resolution of closely related compounds. 2. Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid). 3. Try a different stationary phase (e.g., a column with a different pore size or a phenyl-hexyl phase instead of C18). |
| Poor Peak Shape (Tailing or Fronting) | 1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Reduce the injection volume or the sample concentration. 3. Check for column degradation or contamination. |
| Low Signal Intensity | 1. Use a detector more suitable for non-chromophoric compounds like an ELSD or CAD. 2. If using UV detection, monitor at a low wavelength (210-220 nm). 3. Increase the concentration of the sample being injected. |
The following diagram illustrates a troubleshooting decision tree for common HPLC issues.
Quantitative Data Summary
| Purification Stage | Starting Material | Product | Example Yield (%) | Example Purity (%) |
| Solvent Extraction | 10 L Fermentation Broth | ~20 g Crude Extract | N/A | < 5% |
| Silica Gel Chromatography | 20 g Crude Extract | ~2 g Semi-pure Fraction | 10% | ~40-60% |
| RP-HPLC | 2 g Semi-pure Fraction | ~200 mg Pure this compound | 10% | > 95% |
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for the specific fungal strain and culture conditions used for producing this compound.
Protocol 1: Extraction of Crude this compound
-
Harvesting: Centrifuge the fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Mycelial Extraction: Macerate the mycelial cake in a suitable solvent (e.g., 3 x 1 L of acetone (B3395972) or methanol) and stir for 4-6 hours. Filter and combine the solvent extracts.
-
Supernatant Extraction: Extract the supernatant with an equal volume of an immiscible organic solvent such as ethyl acetate (e.g., 3 x 10 L).
-
Combining and Concentration: Combine the mycelial and supernatant extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Silica Gel Chromatography Fractionation
-
Column Preparation: Prepare a silica gel (e.g., 230-400 mesh) column in a suitable non-polar solvent (e.g., hexane or dichloromethane). The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol (B129727).
-
Fraction Collection and Analysis: Collect fractions of a defined volume and analyze them by TLC and/or LC-MS to identify those containing this compound.
-
Pooling: Pool the fractions that show the presence of the target compound.
Protocol 3: RP-HPLC Purification
-
System Preparation: Use a preparative or semi-preparative RP-HPLC system with a C18 column. Equilibrate the column with the initial mobile phase conditions.
-
Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile (B52724) or methanol (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Sample Preparation: Dissolve the pooled, semi-purified fractions from the silica gel chromatography in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution: Inject the sample and run a linear gradient to elute the compounds. An example gradient could be from 30% B to 90% B over 40 minutes.
-
Fraction Collection: Collect the peaks corresponding to this compound based on retention time and online detection (e.g., UV at 215 nm or MS).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity of this compound.
-
Final Processing: Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a powder.
Technical Support Center: Emerimicin III Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers working to reduce the cytotoxicity of Emerimicin (B12651972) III derivatives while maintaining their antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Emerimicin III and why is it cytotoxic?
This compound belongs to a class of antimicrobial peptides known as peptaibols. These peptides are rich in non-proteinogenic amino acids, such as aminoisobutyric acid (Aib), and typically adopt a helical structure. Their primary antimicrobial action involves forming pores or channels in the lipid membranes of pathogens. However, this membrane-disrupting capability is often not specific to microbial cells and can lead to toxicity in mammalian cells, primarily through hemolysis (disruption of red blood cells) and induction of apoptosis (programmed cell death) via mitochondrial pathways.[1][2]
Q2: What is the primary mechanism of Emerimicin-induced cytotoxicity?
The cytotoxicity of Emerimicins and related peptaibols is strongly linked to their ability to interact with and disrupt cellular membranes. A key mechanism is the induction of mitochondrial dysfunction. These peptides can directly interact with the mitochondrial membranes, leading to depolarization and the opening of the mitochondrial permeability transition pore (mPTP).[1][3][4] This event disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[5][6][7]
Q3: What are the common strategic modifications to reduce the cytotoxicity of this compound derivatives?
Strategies focus on increasing the therapeutic index—the ratio of cytotoxic concentration to effective antimicrobial concentration. Key approaches include:
-
Amino Acid Substitution: Replacing key hydrophobic or cationic residues can modulate the peptide's interaction with mammalian versus microbial membranes. For instance, swapping a critical N-terminal amino acid can dramatically alter both antimicrobial activity and toxicity.[1][2]
-
Modulating Hydrophobicity: Decreasing overall hydrophobicity can reduce non-specific interactions with mammalian cell membranes, thereby lowering hemolytic activity. However, this must be balanced, as excessive reduction can also diminish antimicrobial potency.
-
Charge Modification: Adjusting the net positive charge can influence the peptide's initial electrostatic attraction to negatively charged bacterial membranes over the more neutral membranes of mammalian cells.
-
Structural Constraint: Introducing elements like cyclization can stabilize the peptide's conformation. A constrained helical structure may offer a better balance between efficacy and reduced cytotoxicity.
Q4: Which in-vitro assays are essential for screening new this compound derivatives for reduced cytotoxicity?
A standard screening workflow should include:
-
Hemolysis Assay: To measure the peptide's lytic activity against red blood cells, a primary indicator of general membrane toxicity.[1]
-
MTT or MTS Assay: To assess metabolic activity as a proxy for cell viability in a mammalian cell line (e.g., HEK293, HeLa, HepG2). This provides a quantitative measure of cytotoxicity (IC50 value).
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the peptide that inhibits visible growth of target bacteria. This is crucial for assessing the impact of modifications on antimicrobial efficacy.
Troubleshooting Guide
Problem 1: My lead derivative shows potent antimicrobial activity (low MIC) but is still highly hemolytic.
-
Possible Cause: The derivative's hydrophobicity may be too high, leading to non-specific disruption of the zwitterionic membranes of red blood cells.
-
Troubleshooting Steps:
-
Rational Substitution: Identify the most hydrophobic residues in your peptide sequence. Synthesize new analogs where one or more of these are replaced with less hydrophobic residues (e.g., replace Leucine with Alanine).
-
Charge Enhancement: Increase the net positive charge by substituting a neutral residue with a cationic one (e.g., Lysine or Arginine). This can enhance selectivity for negatively charged bacterial membranes.
-
Quantitative Analysis: Re-screen the new derivatives using both hemolysis and MIC assays. Plot the percentage of hemolysis against the MIC to identify candidates with an improved therapeutic index.
-
Problem 2: My modifications successfully reduced cytotoxicity (high IC50), but the antimicrobial activity is lost (high MIC).
-
Possible Cause: The modifications have disrupted the amphipathic helical structure essential for microbial membrane interaction or have reduced the overall hydrophobicity below the threshold required for antibacterial action.
-
Troubleshooting Steps:
-
Conservative Substitutions: Revisit your modification strategy. Instead of drastic changes, make more conservative amino acid substitutions that preserve the overall physicochemical properties. For example, substitute one hydrophobic residue for another of similar character but slightly different bulk.
-
Positional Scanning: The position of the modification is critical. Synthesize a small library of derivatives where a specific modification (e.g., the introduction of a cationic residue) is moved along the peptide backbone.
-
Structure-Activity Relationship (SAR) Analysis: Systematically analyze the relationship between the structural changes and the resulting biological activity to guide the design of the next generation of derivatives.
-
Problem 3: The IC50 value for my derivative varies significantly between experiments.
-
Possible Cause: Inconsistencies in experimental protocols, particularly in cell-based assays like the MTT assay, are a common source of variability.
-
Troubleshooting Steps:
-
Standardize Seeding Density: The initial number of cells seeded per well directly impacts the final readout and can alter the apparent IC50. Ensure the exact same cell number is used for every experiment.[8]
-
Control Incubation Time: The duration of drug exposure can significantly affect cytotoxicity. Standardize the incubation time (e.g., 24, 48, or 72 hours) across all comparative experiments.[9][10]
-
Verify Reagent Quality: Ensure the quality and concentration of reagents like MTT and the solubilization buffer are consistent.
-
Use Reference Compounds: Always include a standard cytotoxic agent (e.g., Doxorubicin) as a positive control to monitor assay performance and inter-assay variability.
-
Data Presentation: Comparing Derivative Performance
Disclaimer: The following data is illustrative and serves as a template for presenting experimental results. Actual values must be determined empirically.
Table 1: Cytotoxicity and Antimicrobial Activity of this compound Derivatives
| Derivative ID | Modification | IC50 (µM) on HEK293 Cells | % Hemolysis at 100 µM | MIC (µg/mL) vs. S. aureus | Therapeutic Index (IC50/MIC)* |
|---|---|---|---|---|---|
| EM-III | (Parent Compound) | 15.5 | 85.2% | 32 | 0.48 |
| EM-III-D1 | Leu5 -> Ala5 | 45.2 | 40.1% | 32 | 1.41 |
| EM-III-D2 | Gln11 -> Lys11 | 30.8 | 65.7% | 16 | 1.93 |
| EM-III-D3 | N-term Acetyl removed | > 100 | 15.5% | 128 | < 0.78 |
| EM-III-D4 | Cyclized (Head-to-Tail) | 60.1 | 25.3% | 32 | 1.88 |
*Note: MIC values in µg/mL need to be converted to µM for accurate Therapeutic Index calculation.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[3][11][12]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Test derivatives and control compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Emerimicin derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Hemolysis Assay
This protocol quantifies the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin.
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
Test derivatives
-
96-well V-bottom or U-bottom plates
-
Centrifuge with a plate rotor
Procedure:
-
RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the pellet 3-4 times with cold PBS, centrifuging and discarding the supernatant each time. Resuspend the final RBC pellet in PBS to make a 2% (v/v) suspension.
-
Compound Preparation: Prepare serial dilutions of the Emerimicin derivatives in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions. Also prepare a negative control (RBCs + PBS) and a positive control (RBCs + 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Pellet RBCs: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations: Pathways and Workflows
Caption: Workflow for developing less cytotoxic this compound derivatives.
Caption: Proposed pathway for Emerimicin-induced mitochondrial apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. VDAC1-Based Peptides as Potential Modulators of VDAC1 Interactions with Its Partners and as a Therapeutic for Cancer, NASH, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformations and mitochondrial uncoupling activity of synthetic emerimicin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial permeability transition induced by novel pyridothiopyranopyrimidine derivatives: potential new antimitochondrial antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Voltage-dependent Anion Channel 1-based Peptides Interact with Bcl-2 to Prevent Antiapoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Emerimicin III and Emerimicin IV
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro antimicrobial activity of the peptaibols Emerimicin III and Emerimicin IV, supported by experimental data and detailed methodologies.
This compound and Emerimicin IV are linear peptide antibiotics belonging to the peptaibol family, produced by the fungus Emericellopsis microspora. These compounds are of interest to the scientific community due to their antimicrobial properties, particularly against Gram-positive bacteria and certain protozoa. This guide provides a comparative overview of their bioactivity, based on available in vitro data, to aid researchers in the fields of microbiology and drug discovery.
Quantitative Bioactivity Data
The antimicrobial efficacy of this compound and Emerimicin IV has been evaluated using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The available data for Gram-positive bacteria and the protozoan Trichomonas vaginalis are summarized below.
| Microorganism | This compound MIC (µg/mL) | Emerimicin IV MIC (µg/mL) |
| Staphylococcus aureus | >100 | 100 |
| Streptococcus pyogenes | 12.5 | 6.25 |
| Streptococcus pneumoniae | 6.25 | 3.12 |
| Bacillus subtilis | 12.5 | 6.25 |
| Trichomonas vaginalis | 1.56 | 0.78 |
Data sourced from Argoudelis, A. D., & Johnson, L. E. (1974). Emerimicins II, III, and IV, antibiotics produced by Emericellopsis microspora in media supplemented with trans-4-n-propyl-L-proline. The Journal of Antibiotics, 27(4), 274–282.
From this data, it is evident that Emerimicin IV consistently demonstrates greater potency than this compound against the tested strains of streptococci, Bacillus subtilis, and Trichomonas vaginalis, with MIC values that are half of those for this compound. Both compounds exhibit limited activity against Staphylococcus aureus at the concentrations tested. Further research has corroborated the activity of Emerimicin IV against multidrug-resistant strains, with reported MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) ranging from 12.5 to 100 µg/mL[1].
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution MIC assay, a common method for determining the in vitro antimicrobial susceptibility of peptaibols like this compound and IV.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and Emerimicin IV in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Use fresh, overnight cultures of the test microorganisms grown on an appropriate agar (B569324) medium.
-
Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial growth.
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 50 µL of sterile CAMHB to all wells of the 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL to the subsequent wells.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation and Interpretation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
Emerimicin III vs. Alamethicin: A Comparative Analysis of a Putative Ion Channel and a Prototypical Pore-Former
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two peptaibol antibiotics: emerimicin (B12651972) III and alamethicin (B1591596). While alamethicin is a well-characterized pore-forming peptide, serving as a model for the "barrel-stave" mechanism of ion channel formation, data on emerimicin III is less abundant. This guide synthesizes the available experimental evidence for both molecules, highlighting their structural and functional similarities and differences.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Alamethicin |
| Primary Mechanism | Presumed to be ion channel formation. | Voltage-gated ion channel formation. |
| Pore-Forming Model | Not definitively determined; likely barrel-stave. | Predominantly barrel-stave model.[1][2][3] |
| Voltage Gating | Inferred, but not experimentally demonstrated. | Well-established voltage-dependent channel opening. |
| Oligomeric State | Unknown. | Forms aggregates of 4-6 monomers to create a pore.[4] |
Structural and Functional Properties
Both this compound and alamethicin are peptaibols, a class of peptide antibiotics rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This high Aib content induces a helical conformation, which is crucial for their ability to insert into and span lipid bilayers.[1][5]
Alamethicin , a 20-amino acid peptide, has been extensively studied and serves as a paradigm for voltage-gated peptide ion channels.[6] Its amphipathic α-helical structure allows it to self-assemble within the membrane in response to a transmembrane potential, forming multimeric pores.[2][3]
This compound , a 15-residue peptaibol, is structurally similar to other emerimicins and peptaibols known to form ion channels.[1][5] While direct experimental evidence for its specific mechanism is limited, its structural characteristics strongly suggest a similar channel-forming capability. Studies on fragments of emerimicins III and IV indicate they adopt a 310-helical or α-helical structure depending on peptide length, a key feature for membrane insertion and pore formation.[5]
Ion Channel Properties: A Quantitative Comparison
| Parameter | This compound (Hypothesized) | Alamethicin (Experimental Data) |
| Single-Channel Conductance | Likely exhibits multiple conductance levels. | Multiple discrete conductance levels corresponding to different oligomeric states (e.g., hexamer, heptamer, octamer). Conductance values range from picosiemens to a few nanosiemens depending on the oligomeric state and electrolyte concentration. |
| Ion Selectivity | Likely cation-selective. | Cation-selective, with a preference for K+ over Cl-. The degree of selectivity can vary with the oligomeric state of the channel. |
| Channel Lifetime | Unknown. | Dwell times are typically in the order of milliseconds and are voltage-dependent.[5] |
| Voltage Dependence | Presumed to be voltage-dependent. | Channel opening is strongly dependent on the magnitude and polarity of the transmembrane potential. |
Mechanism of Action: Pore Formation Models
The primary mechanism of membrane permeabilization by these peptides is the formation of transmembrane pores or channels. Two principal models describe this process: the barrel-stave model and the toroidal pore model.
Alamethicin is the quintessential example of the barrel-stave model .[1][2][3] In this model, the peptide monomers, acting as "staves," insert into the membrane and aggregate to form a cylindrical pore with a hydrophilic core. The hydrophobic surfaces of the helices face the lipid acyl chains of the membrane, while the hydrophilic faces line the central aqueous channel.
Caption: Barrel-stave model of pore formation.
For This compound , the exact pore-forming mechanism has not been experimentally verified. However, given its structural similarities to alamethicin and other channel-forming peptaibols, it is hypothesized to also follow the barrel-stave model .
An alternative, the toroidal pore model , involves the peptide inducing the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. This model is less likely for alamethicin but remains a possibility for other peptaibols.
Caption: Toroidal pore model of pore formation.
Experimental Protocols: Planar Lipid Bilayer (PLB) Electrophysiology
The gold standard for characterizing the ion channel properties of peptides like this compound and alamethicin is the planar lipid bilayer (PLB) technique. This method allows for the reconstitution of single or multiple channels into an artificial membrane and the recording of ion currents under controlled conditions.
Workflow for PLB Recording
Caption: Planar Lipid Bilayer Experimental Workflow.
Detailed Methodology
-
Bilayer Formation:
-
A lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is "painted" across a small aperture (typically 50-250 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans).
-
The solvent thins out, leaving a stable bilayer membrane. Membrane formation is monitored by measuring its capacitance.
-
-
Peptide Incorporation:
-
A stock solution of the peptide (this compound or alamethicin) in an appropriate solvent (e.g., ethanol (B145695) or DMSO) is added to the cis compartment to the desired final concentration.
-
Spontaneous insertion of the peptides into the bilayer occurs over time, which can be facilitated by stirring and applying a transmembrane voltage.
-
-
Voltage Clamp and Current Recording:
-
Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a defined transmembrane potential (voltage clamp) and to record the resulting ion currents.
-
A sensitive patch-clamp amplifier is used to measure the picoampere to nanoampere currents flowing through the channels.
-
-
Data Acquisition and Analysis:
-
The current traces are digitized and recorded.
-
Analysis of the data allows for the determination of key channel properties, including:
-
Single-channel conductance: Calculated from the current amplitude at a given voltage (Ohm's law).
-
Ion selectivity: Determined by measuring the reversal potential under asymmetric salt conditions.
-
Channel lifetime (open probability): Measured from the duration of the open and closed states.
-
Voltage-gating characteristics: Assessed by measuring the channel activity at different applied voltages.
-
-
Conclusion
Alamethicin's mechanism of action as a voltage-gated ion channel that forms pores via the barrel-stave model is well-established and supported by a robust body of experimental evidence. This compound, based on its structural characteristics as a peptaibol, is strongly presumed to act through a similar channel-forming mechanism. However, a definitive understanding of its pore architecture and a quantitative characterization of its ion channel properties await direct experimental investigation. Future studies employing planar lipid bilayer electrophysiology are crucial to elucidate the precise mechanism of this compound and to enable a more direct and detailed comparison with alamethicin. Such studies will contribute to a broader understanding of the structure-function relationships of peptaibol antibiotics and their potential as therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging methods to model cardiac ion channel and myocyte electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced Alamethicin Orientation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Emerimicin III and Daptomycin Efficacy Against MRSA
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial properties and mechanisms of action of Emerimicin (B12651972) III and Daptomycin (B549167) against Methicillin-resistant Staphylococcus aureus (MRSA).
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for effective antimicrobial agents. This guide provides a comparative overview of two such agents: daptomycin, a well-established cyclic lipopeptide antibiotic, and emerimicin III, a member of the peptaibol class of antibiotics. While extensive data is available on the robust anti-MRSA efficacy of daptomycin, specific experimental data on the antimicrobial activity of this compound against MRSA is notably absent in publicly available scientific literature. This comparison, therefore, leverages data on closely related emerimicin analogues, emerimicin IV and V, to provide a representative understanding of the potential efficacy of the emerimicin class, while clearly acknowledging the data gap for this compound itself.
Daptomycin demonstrates potent and rapid bactericidal activity against a wide array of MRSA strains, with consistently low Minimum Inhibitory Concentrations (MICs). Its unique mechanism of action, involving calcium-dependent cell membrane disruption, makes it a critical tool in the clinical management of severe MRSA infections. In contrast, the available data on emerimicins IV and V indicate a more modest, primarily bacteriostatic, activity against MRSA. Their mode of action is characteristic of peptaibols, involving the formation of pores or channels in the lipid membranes of target cells. This guide presents a comprehensive analysis of the available quantitative data, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to aid in research and drug development endeavors.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the in vitro efficacy of daptomycin and representative emerimicins against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against MRSA
| MRSA Strain(s) | Number of Isolates | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) |
| Clinical Isolates | 63 | < 1 | - | - |
| Clinical Isolates | - | 0.25 - 1 | - | - |
| hGISA strains | - | 0.19 - 1.0 | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. hGISA: heterogeneously glycopeptide-intermediate Staphylococcus aureus
Table 2: Minimum Inhibitory Concentration (MIC) of Emerimicin Analogues against MRSA
| Compound | MRSA Strain(s) | Number of Isolates | MIC Range (µg/mL) |
| Emerimicin IV | Clinical Isolates | - | 12.5 - 100 |
| Emerimicin V | - | - | 32 |
Note: Specific MIC data for this compound against MRSA is not available in the reviewed literature. The data for Emerimicin IV and V are presented as representative of the emerimicin class.
Mechanism of Action
Daptomycin
Daptomycin, a cyclic lipopeptide antibiotic, exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane. Upon administration, daptomycin binds to calcium ions, forming a complex that then inserts into the Gram-positive bacterial cell membrane. This insertion leads to the formation of pores and a rapid depolarization of the membrane potential. The subsequent efflux of potassium ions and disruption of DNA, RNA, and protein synthesis ultimately result in bacterial cell death.
Caption: Daptomycin's mechanism of action against MRSA.
Emerimicins (Peptaibol Class)
Emerimicins belong to the peptaibol class of antibiotics. While a detailed signaling pathway for this compound is not documented, the general mechanism for peptaibols involves their insertion into lipid bilayers to form voltage-gated ion channels or pores. This action disrupts the integrity of the cell membrane, leading to leakage of essential ions and metabolites, which can ultimately result in cell death. The activity of these peptides is often dependent on their concentration and the composition of the target membrane.
Caption: General mechanism of action for peptaibols like emerimicins.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
-
Preparation of Bacterial Inoculum:
-
Select three to five well-isolated colonies of the MRSA strain from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent (daptomycin or emerimicin).
-
Perform serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
In the landscape of anti-MRSA therapeutics, daptomycin stands out as a potent, bactericidal agent with a well-documented record of clinical efficacy. Its unique mechanism of action targeting the bacterial cell membrane provides a critical advantage against resistant pathogens. The emerimicin class of peptaibols, represented here by emerimicins IV and V, demonstrates a more modest, primarily bacteriostatic activity against MRSA. While their membrane-disrupting properties are of scientific interest, the significantly higher MIC values compared to daptomycin suggest a lower potential for systemic monotherapy against severe MRSA infections.
Crucially, the absence of specific efficacy data for this compound against MRSA is a significant knowledge gap. Further research is warranted to isolate and evaluate the antimicrobial properties of this compound to fully understand its potential and determine if it offers any advantages over its analogues or other classes of antibiotics. For researchers and drug development professionals, daptomycin remains a key comparator and benchmark for novel anti-MRSA agents, while the unique structural and functional aspects of peptaibols like the emerimicins may offer inspiration for the design of new membrane-active antimicrobials.
A Structural Showdown: Emerimicin III Versus Other Prominent Peptaibols
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of Emerimicin III with other well-characterized peptaibols: Alamethicin, Trichotoxin, and Zervamicin. This analysis, supported by quantitative data and experimental methodologies, offers insights into the structure-function relationships of this potent class of antimicrobial peptides.
Peptaibols are a class of non-ribosomally synthesized peptides characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol.[1] Their ability to form voltage-dependent ion channels in cell membranes is the basis of their antimicrobial and antifungal activities.[1] Understanding the structural nuances of different peptaibols, such as this compound, is crucial for the development of novel therapeutic agents.
Quantitative Structural Comparison
The structural diversity among peptaibols, even those with similar lengths, can lead to significant differences in their biological activities. The following tables summarize key quantitative data for this compound, Alamethicin, Trichotoxin, and Zervamicin.
| Peptaibol | Number of Residues | Molecular Weight (Da) | Amino Acid Sequence |
| This compound | 15 | ~1558 | Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol[2][3] |
| Alamethicin | 20 | ~1964.3 | Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Pheol[4][5][6] |
| Trichotoxin A-50 | 18 | ~1704-1717 | Ac-Aib-Gly-Aib-Leu-Aib-Gln-Aib-Aib-Aib-Ala-Ala-Aib-Pro-Leu-Aib-Iva-Glu/Gln-Valol[7][8] |
| Zervamicin Z-L | 16 | Not specified | Ac-Leu-Ile-Gln-Iva-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Phol[9] |
Note: The exact molecular weight and amino acid sequence of peptaibols can vary slightly due to microheterogeneity, where one or a few amino acids are substituted.
Helical Structure Comparison
A defining feature of peptaibols is their propensity to form helical structures, primarily α-helices and 310-helices. The high content of Aib residues strongly induces and stabilizes these helical conformations.[10]
| Peptaibol | Predominant Helix Type | Structural Features |
| This compound/IV (fragment) | 310-helix (for shorter fragments), α-helix (for longer fragments)[10] | The helical structure is influenced by the peptide chain length.[10] |
| Alamethicin | α-helix and 310-helix[11] | Contains a proline-induced kink in the helix.[11] The N-terminus is predominantly α-helical, while the C-terminus exhibits a 310-helical conformation.[11] |
| Trichotoxin | Not specified in detail | General peptaibol characteristics suggest a helical conformation. |
| Zervamicin | Bent helix | The helix is bent at the Hyp10 residue, with the angle of the bend varying in different crystal forms.[9] |
Experimental Protocols for Structural Characterization
Mass Spectrometry for Sequencing
Objective: To determine the amino acid sequence of the peptaibol.
Methodology:
-
Sample Preparation: The purified peptaibol is dissolved in a suitable solvent, such as methanol (B129727) or a methanol/water mixture.
-
Instrumentation: A high-resolution mass spectrometer, such as a MALDI-TOF/TOF or an ESI-QTOF, is used.
-
Ionization: For MALDI, a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) is mixed with the sample. For ESI, the sample is infused directly into the ion source.
-
MS Analysis: An initial MS scan is performed to determine the molecular weight of the peptaibol.
-
MS/MS Analysis (Tandem MS): The parent ion corresponding to the peptaibol is selected and subjected to fragmentation (e.g., collision-induced dissociation - CID).
-
Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. The mass difference between adjacent fragment ions corresponds to a specific amino acid residue.
NMR Spectroscopy for 3D Structure Determination
Objective: To determine the three-dimensional structure of the peptaibol in solution.
Methodology:
-
Sample Preparation: A high-purity sample of the peptaibol (typically >95%) is dissolved in a deuterated solvent (e.g., deuterated methanol or chloroform). The concentration should be in the millimolar range.
-
NMR Data Acquisition: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to acquire a series of one- and two-dimensional NMR spectra. These typically include:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.
-
TOCSY (Total Correlation Spectroscopy) to identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance constraints.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons.
-
-
Resonance Assignment: The acquired spectra are used to assign all the proton, carbon, and nitrogen signals to specific atoms in the peptaibol sequence.
-
Structural Calculations: The distance constraints obtained from the NOESY spectra, along with dihedral angle constraints derived from coupling constants, are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard peptide geometries.
X-ray Crystallography for Solid-State Structure
Objective: To determine the three-dimensional structure of the peptaibol in a crystalline state at atomic resolution.
Methodology:
-
Crystallization: High-purity peptaibol is dissolved in a suitable solvent, and various crystallization conditions (e.g., different precipitants, pH, and temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The diffraction intensities are processed and scaled to produce a set of structure factor amplitudes.
-
Phase Determination: The phase information, which is lost during the diffraction experiment, is determined using methods such as molecular replacement (if a similar structure is known) or direct methods.
-
Model Building and Refinement: An initial model of the peptaibol is built into the electron density map. This model is then refined against the diffraction data to improve the fit and stereochemistry.
-
Structure Validation: The final model is validated to ensure its quality and accuracy.
Mechanism of Action: Ion Channel Formation
The primary mechanism of action for this compound, Alamethicin, and Zervamicin is the formation of ion channels in the lipid bilayers of target cell membranes. This disrupts the membrane potential and leads to cell death. Trichotoxin, however, primarily acts by inhibiting protein synthesis.[9]
General Mechanism of Peptaibol Ion Channel Formation
The process of ion channel formation by peptaibols like this compound, Alamethicin, and Zervamicin can be conceptualized in the following stages:
Caption: Generalized workflow of peptaibol-induced ion channel formation.
Mechanism of Trichotoxin Action
Trichotoxin inhibits protein synthesis in eukaryotic cells by targeting the ribosome.
Caption: Mechanism of protein synthesis inhibition by Trichotoxin.
Conclusion
This comparative guide highlights the structural similarities and differences between this compound and other key peptaibols. While all are helical peptides rich in Aib, variations in length, amino acid composition, and the presence of specific residues like proline and hydroxyproline (B1673980) lead to distinct three-dimensional structures and potentially different biological activities. The primary mode of action for most of these peptaibols is the formation of ion channels, with the notable exception of Trichotoxin, which inhibits protein synthesis. Further research into the precise structure-function relationships of these fascinating molecules will undoubtedly pave the way for the design of new and more effective antimicrobial agents.
References
- 1. Structure revision of trichotoxin, a chlorinated polyketide isolated from a Trichodesmium thiebautii bloom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Alamethicin | C92H150N22O25 | CID 76958618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alamethicin - Wikipedia [en.wikipedia.org]
- 7. The production and characterisation of trichotoxin peptaibols, by Trichoderma asperellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of [Leu1]zervamicin, a membrane ion-channel peptide: implications for gating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptaibol antibiotics: a study on the helical structure of the 2-9 sequence of emerimicins III and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
Validating Emerimicin III Purity: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the development of peptide-based therapeutics, ensuring the purity of the active pharmaceutical ingredient (API) is of paramount importance for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the purity of Emerimicin III, a potent peptide antibiotic. We present a detailed experimental protocol, comparative data, and a visual workflow to assist researchers in establishing robust analytical procedures.
This compound belongs to the peptaibol family, a class of non-ribosomally synthesized fungal peptides known for their antibiotic properties and their ability to form voltage-gated ion channels in lipid membranes.[1][2] Given their complex structures and potential for microheterogeneity, rigorous analytical techniques are required to characterize and quantify impurities.
Comparative Analysis of Peptide Antibiotic Purity
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for peptide purity analysis, offering high sensitivity and resolution.[3][4] This technique allows for the separation of the main peptide from its impurities, followed by their accurate mass determination and quantification.
For the purpose of this guide, we compare the purity of a hypothetical batch of this compound with that of a well-characterized peptide antibiotic, Alamethicin. The data presented in Table 1 is illustrative and representative of typical results obtained from a validated HPLC-MS method.
| Parameter | This compound (This Study) | Alamethicin (Reference Standard) | Acceptance Criteria |
| Purity by HPLC-UV (214 nm) | 98.5% | ≥ 99.0% | ≥ 95.0% |
| Identity Confirmation (m/z) | Confirmed | Confirmed | Conforms to theoretical mass |
| Major Impurity 1 (m/z) | 0.8% (Deletion product) | 0.5% (Deletion product) | ≤ 1.0% |
| Major Impurity 2 (m/z) | 0.4% (Oxidized form) | 0.3% (Oxidized form) | ≤ 0.5% |
| Total Impurities | 1.5% | ≤ 1.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01% | 0.01% | Reportable |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Reportable |
Table 1: Comparative Purity Analysis of this compound and Alamethicin. This table summarizes the key purity attributes of a hypothetical batch of this compound as determined by HPLC-MS, compared to a reference standard of Alamethicin. The data highlights the importance of identifying and quantifying individual impurities.
Experimental Protocol: HPLC-MS for this compound Purity
This section details the methodology for the purity analysis of this compound using reverse-phase high-performance liquid chromatography coupled to a high-resolution mass spectrometer.
1. Sample Preparation:
-
Reconstitute the lyophilized this compound sample in 50% acetonitrile/water to a final concentration of 1 mg/mL.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 214 nm and 280 nm.
3. Mass Spectrometry System and Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).[5]
-
Scan Range: m/z 200-2000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, collision-induced dissociation (CID) is used to fragment the precursor ions.
-
Data Analysis: The purity of this compound is calculated based on the peak area of the main component relative to the total peak area in the chromatogram. Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns.[4]
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerimicins V-X, 15-Residue Peptaibols Discovered from an Acremonium sp. through Integrated Genomic and Chemical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
Reproducibility of Emerimicin III MIC Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) data available for emerimicins and related peptaibol antibiotics. It aims to address the reproducibility of MIC results by presenting available data, outlining standardized experimental protocols, and discussing key factors that influence the outcome of antimicrobial susceptibility testing for this class of compounds.
Executive Summary
Comparative Antimicrobial Activity
While direct MIC values for Emerimicin III are scarce in the reviewed literature, data for other recently characterized emericins offer a comparative baseline for their antimicrobial potency.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) | Reference |
| Emerimicin V | Enterococcus faecalis | 64 | [2][3][4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [2][3][4] | |
| Vancomycin-resistant Enterococcus faecium | 64 | [2][3][4] | |
| Emerimicin VI | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [2][3][4] |
| Emerimicin IV | Clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 100 | [5][6] |
| Clinical isolates of Vancomycin-resistant Enterococcus faecalis | 12.5 - 100 | [5][6] |
Note: The variability in the MIC range for Emerimicin IV highlights the importance of standardized testing conditions and the potential for strain-specific differences in susceptibility.
Factors Influencing Reproducibility of MIC Results
The inherent properties of peptaibols like this compound can lead to variability in MIC data if not properly controlled. Key factors include:
-
Adsorption to Plastics: Peptaibols are known to adhere to polystyrene surfaces, which are commonly used in microtiter plates. This can lead to a decrease in the effective concentration of the peptide and artificially inflated MIC values. The use of low-binding materials, such as polypropylene (B1209903) plates, is crucial for obtaining accurate and reproducible results.
-
Media Composition: The components of the growth medium can significantly influence the activity of antimicrobial peptides. Cations (e.g., Mg²⁺, Ca²⁺), serum components, and the overall ionic strength of the medium can interfere with the interaction of the positively charged peptides with the negatively charged bacterial membrane.
-
Inoculum Effect: The density of the bacterial inoculum used in the assay can impact the MIC value. A higher inoculum may require a higher concentration of the antimicrobial agent to inhibit growth.
-
Endpoint Reading: The subjective nature of determining "visible growth" can introduce variability between different laboratories and even between different individuals within the same lab. Using objective measures, such as spectrophotometric readings, can improve consistency.
Standardized Experimental Protocol for Emerimicin MIC Determination
To enhance the reproducibility of this compound MIC results, the following detailed protocol, based on established methods for antimicrobial peptides, is recommended.
1. Materials:
- Microtiter Plates: Sterile, 96-well, round-bottom polypropylene plates.
- Culture Media: Mueller-Hinton Broth (MHB) is a commonly used medium. The specific formulation should be recorded and kept consistent.
- Bacterial Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates.
- This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and further diluted in the appropriate assay buffer.
- Positive Control: A conventional antibiotic with known activity against the test organisms.
- Negative Control: Sterile broth without any antimicrobial agent or inoculum.
- Growth Control: Broth with inoculum but without any antimicrobial agent.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.
- Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized suspension in MHB to achieve the final desired inoculum density in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).
3. Assay Procedure (Broth Microdilution):
- Prepare serial two-fold dilutions of this compound in MHB directly in the polypropylene microtiter plate. The final volume in each well should be 50 µL.
- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.
- Include growth control wells (broth + inoculum) and sterility control wells (broth only) on each plate.
- Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
4. MIC Determination:
- Following incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the test organism. This can be done visually or by using a microplate reader to measure the optical density at 600 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the standardized MIC determination protocol.
Signaling Pathway and Logical Relationships
The mechanism of action of peptaibols like this compound involves their interaction with and disruption of the bacterial cell membrane. This process can be visualized as a logical sequence of events.
By adhering to standardized protocols and being mindful of the critical factors that can influence outcomes, researchers can generate more reliable and reproducible MIC data for this compound and other peptaibols. This will facilitate more accurate comparisons of their antimicrobial potency and aid in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Emerimicin III: A Guide to Cross-Reactivity and Synergistic Potential with Common Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Emerimicin III, a member of the peptaibol class of antibiotics, and its potential interactions with other commonly used antimicrobial agents. Due to the limited availability of direct cross-reactivity studies for this compound, this document focuses on the synergistic potential observed with other membrane-active peptides, offering a predictive framework for researchers. The information presented is intended to support further investigation into combination therapies and to provide a basis for experimental design.
Introduction to this compound
This compound is a peptide antibiotic belonging to the peptaibol family. Peptaibols are characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. The primary mechanism of action for peptaibols involves the formation of voltage-gated ion channels or pores in the lipid bilayers of cell membranes. This disruption of the membrane integrity leads to leakage of essential cellular components and ultimately, cell death. While the antibacterial spectrum of this compound is not extensively documented, related compounds, Emerimicins V-X, have demonstrated activity against Gram-positive bacteria, including Enterococcus faecalis, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE), with reported minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL.
It is crucial to distinguish between immunological cross-reactivity and synergistic or antagonistic interactions. Immunological cross-reactivity refers to an allergic reaction to one antibiotic in an individual who is allergic to another, structurally similar antibiotic. In contrast, synergy and antagonism describe the combined effect of two drugs on a microbe, where synergy results in an enhanced effect, and antagonism results in a reduced effect. This guide will focus on the potential for synergistic interactions between this compound and other antibiotics.
Potential Synergistic Interactions of this compound with Other Antibiotic Classes
Based on the known mechanism of action of peptaibols and studies on other membrane-active peptides, this compound has the potential to act synergistically with various classes of antibiotics. The disruption of the bacterial cell membrane by this compound can facilitate the entry of other antibiotics into the cell, thereby enhancing their efficacy. The following table summarizes the potential for synergistic interactions.
| Antibiotic Class | Representative Antibiotics | Potential Interaction with this compound | Proposed Mechanism of Synergy |
| β-Lactams | Penicillins, Cephalosporins, Carbapenems | Synergistic | Increased permeability of the outer membrane (in Gram-negative bacteria) and the cytoplasmic membrane, allowing β-lactams to reach their penicillin-binding protein targets more effectively.[1] |
| Aminoglycosides | Gentamicin, Amikacin, Tobramycin | Synergistic | Enhanced uptake of aminoglycosides across the cytoplasmic membrane, which is typically an energy-dependent process. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Synergistic | Facilitated entry of fluoroquinolones to their intracellular targets, DNA gyrase and topoisomerase IV.[2] |
| Macrolides | Azithromycin, Clarithromycin, Erythromycin | Synergistic | Increased intracellular concentration of macrolides, allowing them to bind to the 50S ribosomal subunit and inhibit protein synthesis more effectively.[3] |
| Glycopeptides | Vancomycin, Teicoplanin | Synergistic | Enhanced access of large glycopeptide molecules to their target, the D-Ala-D-Ala terminus of peptidoglycan precursors in the cell wall of Gram-positive bacteria. |
| Tetracyclines | Doxycycline, Tetracycline | Synergistic | Increased intracellular accumulation of tetracyclines, leading to more effective inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2] |
| Polymyxins | Colistin (Polymyxin E) | Synergistic | Both agents disrupt bacterial membranes, potentially leading to a more profound and rapid bactericidal effect.[2][3] |
Experimental Protocols for Assessing Antibiotic Interactions
To empirically determine the nature of the interaction between this compound and other antibiotics, the following standard laboratory methods are recommended.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergy, additivity, indifference, or antagonism of two antimicrobial agents.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both antibiotics. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation: Add a standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics alone and in combination over time.
Protocol:
-
Preparation of Cultures: Grow the test bacterium to the logarithmic phase and dilute to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.
-
Addition of Antibiotics: Add the antibiotics, alone and in combination, at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic and combination.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 decrease or a < 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental designs and theoretical concepts, the following diagrams are provided.
Caption: Workflow for the Checkerboard Assay.
Caption: Workflow for the Time-Kill Assay.
Caption: Proposed Mechanism of Synergy for this compound.
References
- 1. Synergies with and Resistance to Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
Unveiling Synergistic Potential: A Guide to Assessing Emerimicin III in Combination with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapy, where a novel agent is paired with a conventional antibiotic to enhance efficacy. Emerimicin III, a member of the peptaibol family of antibiotics, represents a potential candidate for such synergistic combinations due to its membrane-disrupting mechanism of action. While specific studies detailing the synergistic effects of this compound with conventional antibiotics are not yet widely available, this guide provides a comprehensive framework for researchers to evaluate and quantify these potential interactions.
This guide outlines the standard experimental protocols, data presentation formats, and visualization of workflows necessary to conduct a thorough investigation into the synergistic potential of this compound. By following these established methodologies, researchers can generate the robust data needed to compare its performance and inform further drug development efforts.
Quantifying Synergy: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[1][2][3][4][5] This technique involves exposing a standardized bacterial inoculum to a two-dimensional array of concentrations of both compounds.
Data Presentation: Fractional Inhibitory Concentration (FIC) Index
The primary output of a checkerboard assay is the Fractional Inhibitory Concentration (FIC) Index, which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[4][5] The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[4][5]
FIC Index Interpretation:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4
-
Antagonism: > 4
The results are typically summarized in a table for clear comparison.
Table 1: Synergistic Activity of this compound and Antibiotic X against [Bacterial Species]
| Antimicrobial Agent | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index | Interpretation |
| This compound | Value | Value | Value | \multirow{2}{*}{Synergy/Additive/Antagonism} |
| Antibiotic X | Value | Value | Value | |
| ΣFIC | Value |
Experimental Protocol: Checkerboard Microdilution Assay
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select several isolated colonies of the target bacterial strain.
-
Inoculate the colonies into a tube containing a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the culture at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Antibiotic Preparation and Serial Dilution:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the conventional antibiotic along the columns. This creates a matrix of varying concentration combinations.[2]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include appropriate controls: wells with only the bacterial inoculum (growth control) and wells with medium only (sterility control).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.[2]
-
-
Data Analysis:
-
After incubation, determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[2]
-
Calculate the FIC for each drug and the FIC Index for the combination to determine the nature of the interaction.
-
Experimental Workflow: Checkerboard Assay
Dynamic Interaction: Time-Kill Curve Analysis
To further characterize the synergistic interaction over time, a time-kill assay is performed. This method provides information on the rate of bacterial killing and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[6]
Data Presentation: Time-Kill Assay Results
The results of a time-kill assay are typically presented in a table showing the change in bacterial viability (log10 CFU/mL) at different time points for each antimicrobial agent and their combination. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Table 2: Time-Kill Kinetics of this compound and Antibiotic X against [Bacterial Species]
| Treatment | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | Value | Value | Value | Value | Value |
| This compound (at MIC) | Value | Value | Value | Value | Value |
| Antibiotic X (at MIC) | Value | Value | Value | Value | Value |
| This compound + Antibiotic X | Value | Value | Value | Value | Value |
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the checkerboard assay.
-
-
Exposure to Antimicrobials:
-
In separate flasks or tubes of broth, add the bacterial inoculum to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Add this compound alone, the conventional antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., MIC or sub-MIC levels). Include a growth control without any antimicrobial agent.
-
-
Sampling and Viable Counts:
-
Incubate all cultures at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of each aliquot and plate onto agar (B569324) plates.
-
Incubate the plates for 18-24 hours and then count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each treatment condition.
-
Analyze the curves to determine the rate of killing and the presence of synergistic or bactericidal activity. Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[6]
-
Experimental Workflow: Time-Kill Assay
Potential Mechanisms of Synergy
While experimental data for this compound is pending, the synergistic action of other antimicrobial peptides with conventional antibiotics often involves several mechanisms.[7][8] These may include:
-
Increased Membrane Permeability: this compound, as a peptaibol, likely disrupts the bacterial cell membrane. This can facilitate the entry of conventional antibiotics into the cell, allowing them to reach their intracellular targets more effectively.[7][8]
-
Disruption of Biofilms: Many antimicrobial peptides have been shown to be effective at disrupting the protective biofilm matrix, rendering the embedded bacteria more susceptible to conventional antibiotics.[7][8]
-
Inhibition of Resistance Mechanisms: Some peptides can interfere with bacterial resistance mechanisms, such as efflux pumps, which actively remove antibiotics from the cell.[8]
By employing the standardized methodologies outlined in this guide, researchers can effectively investigate and quantify the synergistic potential of this compound with a range of conventional antibiotics. The resulting data will be crucial for the objective comparison of its performance and for advancing the development of novel combination therapies to address the critical threat of antibiotic resistance.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. benchchem.com [benchchem.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. periodicos.uem.br [periodicos.uem.br]
- 7. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 8. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emerimicin III and Telavancin for Drug Development Professionals
An objective guide for researchers and scientists on the performance and characteristics of Emerimicin (B12651972) III and the lipoglycopeptide antibiotic, telavancin, supported by available experimental data.
In the landscape of antibiotic research and development, the exploration of novel antimicrobial agents is paramount to combat the growing threat of antibiotic resistance. This guide provides a comparative analysis of Emerimicin III, a member of the peptaibol class of antibiotics, and telavancin, a clinically approved lipoglycopeptide. Due to the limited publicly available experimental data for this compound, this comparison incorporates data from its close analogs, Emerimicin IV and V, to provide a representative overview of the emerimicin family's potential.
Executive Summary
Telavancin is a well-characterized antibiotic with a dual mechanism of action, robust clinical trial data, and established efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the emerimicins are a less-studied class of peptaibols. Available data for Emerimicin IV and V indicate activity against multidrug-resistant Gram-positive bacteria, but with significantly higher minimum inhibitory concentrations (MICs) compared to telavancin. The primary mechanism of action for emerimicins is believed to be the formation of pores in the bacterial cell membrane, leading to depolarization.
This guide presents a side-by-side comparison of their known properties, supported by experimental data and detailed methodologies for key assays. Visualizations of their mechanisms of action and relevant experimental workflows are also provided to aid in understanding their distinct characteristics.
Data Presentation
Table 1: General Properties of this compound and Telavancin
| Property | This compound (and analogs) | Telavancin |
| Antibiotic Class | Peptaibol | Lipoglycopeptide |
| Source | Fungi (e.g., Emericellopsis, Acremonium) | Semi-synthetic derivative of vancomycin |
| Primary Mechanism of Action | Forms voltage-dependent ion channels in the cell membrane, leading to depolarization. | 1. Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. 2. Disrupts bacterial membrane potential and increases membrane permeability.[1] |
| Spectrum of Activity | Primarily Gram-positive bacteria. | Broad-spectrum against Gram-positive bacteria, including MRSA and vancomycin-intermediate S. aureus (VISA).[2] |
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Emerimicin IV MIC (µg/mL) | Emerimicin V MIC (µg/mL) | Telavancin MIC (µg/mL) |
| Enterococcus faecalis | - | 64[1] | ≤0.25 (vancomycin-susceptible)[2] |
| Staphylococcus aureus (MRSA) | 100 | 32[1] | ≤0.12[2] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 12.5 | 64[1] | - |
Note: Data for this compound is not available. Data for Emerimicin IV and V are presented as representative of the class.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Telavancin
| Parameter | Value | Reference |
| Protein Binding | ~90% | [3] |
| Half-life (t½) | Approximately 8 hours | [3] |
| Elimination | Primarily renal | [3] |
| Pharmacodynamic Index | AUC/MIC | [1] |
Note: Pharmacokinetic and pharmacodynamic data for this compound are not publicly available.
Mechanism of Action
Telavancin exhibits a dual mechanism of action that targets the bacterial cell wall and cell membrane.[2] Firstly, it inhibits the transglycosylation and transpeptidation steps of peptidoglycan synthesis by binding to the D-Alanyl-D-Alanine terminus of the lipid II precursor. Secondly, its lipophilic side chain anchors to the bacterial membrane, causing depolarization and increasing its permeability.[1]
Emerimicins, as part of the peptaibol family, are understood to act by inserting themselves into the lipid bilayer of the cell membrane. This insertion leads to the formation of voltage-gated ion channels, which disrupts the membrane's integrity and dissipates the membrane potential, ultimately leading to cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound (Emerimicin or telavancin) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
References
In Vitro Efficacy of Emerimicin III Against Vancomycin-Resistant Enterococci: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Emerimicin III and its closely related analogs against vancomycin-resistant enterococci (VRE), benchmarked against standard-of-care antibiotics. Due to the limited publicly available data specifically for this compound, this document leverages data from related emerimicins, Emerimicin IV and V, to provide a preliminary assessment. Vancomycin-resistant enterococci represent a significant challenge in clinical settings, necessitating the exploration of novel antimicrobial agents. Emerimicins, a class of peptaibols, have demonstrated antimicrobial properties and are evaluated here for their potential role in addressing VRE infections.
Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) data for emerimicins and comparator antibiotics against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. It is important to note the absence of specific MIC data for this compound against VRE in the reviewed literature. The data for Emerimicin IV and V are presented to offer insights into the potential activity of this class of compounds.
| Antibiotic | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Emerimicin IV | E. faecalis (VRE) | 12.5 - 100 | - | - | |
| Emerimicin V | E. faecium (VRE) | 64 | - | - | |
| Linezolid | E. faecium (VRE) | 0.72 - 2 | 1.5 | 2 | [1] |
| E. faecalis (VRE) | 0.25 - 2 | 0.75 | 1.5 | [2][3] | |
| Daptomycin | E. faecium (VRE) | 0.38 - 4 | 1 | 1.5 | [4] |
| E. faecalis (VRE) | ≤0.015 - 2 | - | 2 | [5] | |
| Vancomycin (B549263) | E. faecium (VRE, VanA) | >128 | 128 | >128 | [4] |
| E. faecalis (VRE) | 32 - 64 | - | - | [6] |
Note: VRE indicates vancomycin-resistant enterococci. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of in vitro efficacy of antimicrobial agents against VRE is crucial for both clinical diagnostics and drug development. The following section details a standardized protocol for assessing the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) at a known concentration.
- Bacterial Culture: Prepare a standardized inoculum of the VRE strain to be tested. This is typically done by suspending colonies from an overnight culture in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing enterococci.
- Microdilution Plates: Sterile 96-well microtiter plates.
2. Assay Procedure:
- Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the microdilution plate. A typical dilution series might range from 128 µg/mL to 0.06 µg/mL.
- Inoculation: Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 10 µL of the standardized bacterial suspension.
- Controls:
- Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
- Sterility Control: A well containing only the growth medium to check for contamination.
- Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
Experimental Workflow for MIC Determination
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Vancomycin Resistance and Potential Action of this compound
Vancomycin resistance in enterococci, particularly the VanA phenotype, is primarily mediated by a cluster of genes that alter the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac. This change significantly reduces the binding affinity of vancomycin to its target. Emerimicins, as peptaibols, are thought to exert their antimicrobial effect by forming voltage-gated ion channels in the bacterial cell membrane, leading to membrane disruption and cell death.
Vancomycin resistance mechanism and proposed action of this compound.
References
- 1. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 4. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of Emerimicin III: A Comparative Guide
For researchers and professionals in drug development, precise characterization of novel therapeutic compounds is paramount. This guide provides a comparative analysis focused on confirming the molecular weight of Emerimicin III, a peptide antibiotic. We present its theoretical molecular weight alongside experimentally determined values for related compounds and other antimicrobial peptides (AMPs). Furthermore, this guide details the experimental protocols necessary for these determinations, ensuring data robustness and reproducibility.
Molecular Weight and Performance Comparison
The following table summarizes the molecular weight of this compound and compares its performance, based on available data for related compounds, with other antimicrobial peptides. Performance is indicated by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound | Molecular Formula | Molecular Weight (Da) | Test Organism | MIC (µg/mL) |
| This compound | C₇₆H₁₁₈N₁₆O₁₉ | 1559.88 (Calculated) | - | - |
| Emerimicin IV | C₇₇H₁₂₀N₁₆O₁₉ | 1573.90 | Methicillin-resistant Staphylococcus aureus | 12.5 - 100 [1][2] |
| Vancomycin-resistant Enterococcus faecalis | 12.5 - 100 [1][2] | |||
| Emerimicin V | - | - | Enterococcus faecalis | 64 [3] |
| Methicillin-resistant Staphylococcus aureus | 32 [3] | |||
| Vancomycin-resistant Enterococcus faecium | 64 [3] | |||
| Emerimicin VI | C₇₇H₁₂₀N₁₆O₁₉ | 1573.90 | - | - |
Experimental Protocols
Accurate determination of molecular weight and antimicrobial activity is fundamental. Below are detailed protocols for the most common experimental procedures.
Protocol 1: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for determining the molecular weight of peptides with high accuracy and sensitivity.
1. Sample Preparation:
-
Solubilization: Dissolve the peptide sample (e.g., this compound) in a solvent compatible with the chosen ionization method. For Electrospray Ionization (ESI), a mixture of water and acetonitrile (B52724) with 0.1% formic acid is commonly used.
-
Purification and Desalting: It is crucial to remove salts and other contaminants that can interfere with ionization. This is often achieved using a reversed-phase cleanup method, such as a C18 ZipTip.
-
Activation: Wet the C18 resin with 100% acetonitrile.
-
Equilibration: Equilibrate the resin with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water.
-
Binding: Load the peptide sample onto the resin.
-
Washing: Wash the resin with the equilibration buffer to remove contaminants.
-
Elution: Elute the purified peptide with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).
-
2. Mass Spectrometry Analysis:
-
Calibration: Calibrate the mass spectrometer using a standard mixture of peptides with known masses to ensure high mass accuracy.
-
Ionization: The two most common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
ESI: This technique is a soft ionization method that generates gaseous ions from a liquid solution. It often produces multiply charged ions, which is beneficial for analyzing large molecules.
-
MALDI: The peptide sample is co-crystallized with a matrix compound. A pulsed laser desorbs and ionizes the sample. MALDI-TOF (Time-of-Flight) is a common configuration.
-
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z.
3. Data Interpretation:
-
ESI Spectrum: An ESI spectrum typically shows a series of peaks representing the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). The molecular weight can be determined from this charge state envelope.
-
MALDI-TOF Spectrum: A MALDI-TOF spectrum of a peptide usually displays a prominent peak corresponding to the singly charged ion ([M+H]⁺). The molecular weight is calculated by subtracting the mass of a proton (~1.007 Da) from the measured m/z value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5]
1. Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., this compound) in a suitable solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range. Typically, 100 µL of broth is added to wells 2 through 12, and then 100 µL of the antimicrobial agent at twice the highest desired concentration is added to well 1. Serial dilutions are then performed from well 1 to well 10.[4][5]
3. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as a positive control (bacterial growth without the agent), and well 12 serves as a negative control (broth sterility).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
4. Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[4]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for molecular weight determination and MIC assays.
Caption: Workflow for peptide molecular weight determination by mass spectrometry.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Antibiotic activity of Emerimicin IV isolated from Emericellopsis minima from Talcahuano Bay, Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Proper Disposal of Emerimicin III: A Guide for Laboratory Professionals
The responsible management of laboratory waste is paramount to ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals working with peptide antibiotics like Emerimicin III, adherence to proper disposal protocols is a critical aspect of the research lifecycle. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of this compound, grounded in established best practices for antibiotic and peptide waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle powdered this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, contain the material and decontaminate the area according to your institution's established procedures for handling chemical spills.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid or liquid) and whether it is contaminated with biohazardous material. All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation is the foundational step in safe waste management.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated PPE, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions, unused media, and experimental solutions, in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
The first rinse of any container that held this compound must also be collected as hazardous waste.[2]
-
Do not fill liquid waste containers beyond 90% capacity to prevent spills and allow for expansion.[3]
-
Labeling of Hazardous Waste
Accurate and clear labeling is essential for proper identification and handling by waste management personnel.
-
Affix a "Hazardous Waste" label to all containers holding this compound waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The date waste was first added to the container.
-
The physical state of the waste (solid or liquid).
-
The location of waste generation (e.g., building and room number).
-
The name of the principal investigator.
-
Storage of Hazardous Waste
Store hazardous waste in a designated and controlled area within the laboratory.
-
Store containers in a designated satellite accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.[2]
-
Segregate this compound waste from incompatible materials.
Final Disposal
The final disposal of hazardous waste must be handled by certified professionals.
-
Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this compound down the drain or in the regular trash. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[5]
Quantitative Data for Antibiotic Inactivation
While specific inactivation data for this compound is not available, the following table provides general guidelines for the chemical inactivation of peptide antibiotics. It is crucial to validate the effectiveness of any inactivation method for this compound and obtain approval from your EHS department before implementation.
| Decontaminant | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (B82951) | 0.5-1.0% final concentration for solutions | Minimum 20-60 minutes | Effective for many peptides but may be corrosive to some surfaces.[1] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. Follow manufacturer's instructions.[1] |
Experimental Protocol: General Chemical Inactivation of a Peptide Antibiotic Solution
This protocol outlines a general procedure for the chemical inactivation of a liquid peptide antibiotic waste stream. This is a generic procedure and must be approved by your institution's EHS department before being applied to this compound.
-
Preparation:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Ensure a neutralizing agent is readily available if using strong acids or bases.
-
-
Inactivation:
-
To the liquid this compound waste, slowly add a validated chemical inactivating agent (e.g., a fresh solution of sodium hypochlorite to achieve a final concentration of 1%).
-
Gently stir the solution to ensure thorough mixing.
-
Allow the mixture to react for the validated contact time (e.g., a minimum of 60 minutes).
-
-
Neutralization (if applicable):
-
If a corrosive inactivating agent was used, neutralize the solution to a pH between 6.0 and 8.0. For example, if using sodium hypochlorite, a solution of sodium thiosulfate (B1220275) can be used for neutralization.
-
-
Collection for Disposal:
-
Even after inactivation, the solution should be collected in a labeled hazardous waste container.
-
Arrange for disposal through your institution's EHS department.
-
Disposal Workflow and Decision-Making
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Tree for this compound Waste Management.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Essential Safety and Operational Protocols for Handling Emerimicin III
This guide provides critical safety, handling, and disposal procedures for Emerimicin III, a peptaibol antibiotic. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is classified as a hazardous substance, and all handling should be conducted with the utmost care in a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses significant health risks. The following table summarizes the key hazards and the mandatory personal protective equipment required for its handling.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | центр | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 1B) | центр | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation (Category 1) | центр | Danger | H318: Causes serious eye damage. |
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | To prevent skin contact, which can cause severe burns. |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | To protect eyes and face from splashes and dust, which can cause serious damage. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for large quantities. | To protect skin from accidental contact and burns. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling powder. | To prevent inhalation of dust or aerosols, which can be harmful. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this substance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
